molecular formula C6H9NO B6596834 5-(1-Methylethyl)-oxazole CAS No. 32999-01-2

5-(1-Methylethyl)-oxazole

カタログ番号: B6596834
CAS番号: 32999-01-2
分子量: 111.14 g/mol
InChIキー: FGBZKVZPZYYCLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-Methylethyl)-oxazole (CAS 32999-01-2) is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol . It belongs to the class of organic compounds known as oxazoles, which are five-membered aromatic heterocycles containing one oxygen atom and one nitrogen atom . This specific compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The oxazole ring is a prime scaffold in drug discovery due to its ability to engage in a wide spectrum of non-covalent interactions with biological targets, such as forming hydrogen bonds and π-π stacking interactions . Compounds featuring the oxazole nucleus have been extensively investigated and demonstrate a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antitubercular properties . As a substituted oxazole, this compound is a key synthetic intermediate for researchers developing novel therapeutic agents. It can be utilized in various synthetic methodologies, such as the van Leusen oxazole synthesis, which is a robust and convenient [3+2] cycloaddition strategy for preparing oxazole derivatives from aldehydes and TosMICs (tosylmethylisocyanides) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

5-propan-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6-3-7-4-8-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBZKVZPZYYCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313142
Record name 5-(1-Methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32999-01-2
Record name 5-(1-Methylethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32999-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the NMR Analysis of 5-(1-methylethyl)-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-methylethyl)-oxazole, also known as 5-isopropyloxazole, is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole motif in biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR chemical shift data for 5-(1-methylethyl)-oxazole, detailed experimental protocols for data acquisition, and insights into spectral interpretation.

The five-membered oxazole ring is an aromatic heterocycle containing one oxygen and one nitrogen atom. The substituents on this ring significantly influence the electron distribution and, consequently, the chemical shifts of the ring's protons and carbons.[1] Understanding these substituent effects is critical for the accurate assignment of NMR signals.

Predicted NMR Chemical Shift Data for 5-(1-methylethyl)-oxazole

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-(1-methylethyl)-oxazole is expected to exhibit three distinct signals corresponding to the oxazole ring protons and the isopropyl substituent.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 7.8 - 8.0SingletN/A
H-4~ 6.9 - 7.1SingletN/A
CH (isopropyl)~ 3.0 - 3.3Septet~ 7.0
CH₃ (isopropyl)~ 1.2 - 1.4Doublet~ 7.0

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 150 - 152
C-4~ 121 - 123
C-5~ 157 - 159
CH (isopropyl)~ 26 - 28
CH₃ (isopropyl)~ 22 - 24

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A meticulously prepared sample is paramount for acquiring high-quality NMR data.[5] The following protocol outlines the best practices for sample preparation and instrument setup.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of purified 5-(1-methylethyl)-oxazole for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[6] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into a clean, high-quality 5 mm NMR tube.[8][9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[5] Label the tube clearly.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5] Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[10]

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.[5]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[11]

  • Data Acquisition: Initiate the data acquisition process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Data lock_shim->acquire troubleshooting_logic start Poor Spectrum Quality broad_peaks Broad Peaks? start->broad_peaks weak_signal Weak Signal? start->weak_signal baseline_issues Baseline Issues? start->baseline_issues extra_peaks Extra Peaks? start->extra_peaks shim Re-shim broad_peaks->shim Yes concentrate Increase Concentration or Scans weak_signal->concentrate Yes acq_time Increase Acquisition Time baseline_issues->acq_time Yes purify Purify Sample/ Use Clean Tube extra_peaks->purify Yes

Caption: A logical flow for troubleshooting common NMR spectral issues.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for 5-(1-methylethyl)-oxazole, a detailed experimental protocol, and a guide to spectral interpretation and troubleshooting. While the provided chemical shifts are predictions, they offer a solid foundation for researchers working with this and related oxazole derivatives. Adherence to the outlined best practices for sample preparation and data acquisition will ensure the collection of high-quality, reproducible NMR data, which is essential for unambiguous structural characterization in drug discovery and development.

References

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search. (n.d.). UW-Madison Libraries. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • AIST NMR Library. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). University of Rochester. Retrieved from [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. (n.d.). UC Davis NMR Facility. Retrieved from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (2017). Concepts in Magnetic Resonance Part A, 45A(1), e21422. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (1994). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 59(15), 4275–4280. Retrieved from [Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). Chemistry & Biology Interface, 6(4), 263-269. Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2014). Molecules, 19(12), 20496–20510. Retrieved from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters, 75, 153124. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (1994). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 59(15), 4275–4280. Retrieved from [Link]

  • Ferreira, P. M. T., Monteiro, L. S., & Pereira, G. (2008). Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. European Journal of Organic Chemistry, 2008(25), 4339-4345. Retrieved from [Link]

  • Harisha, M. B., Dhanalakshmi, P., Suresh, R., Kumar, R. R., & Muthusubramanian, S. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2010). Current Organic Chemistry, 14(4), 396-444. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Interpreting. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (1994). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. PubMed. Retrieved from [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Method for preparing 5-substituted oxazoles. (2000). Google Patents.
  • 5-Ethyl-4-methyl-2-(1-methylethyl)oxazole. (2010, April 8). FooDB. Retrieved from [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2019). Beilstein Journal of Organic Chemistry, 15, 2368–2375. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1608. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Molecules, 22(12), 2139. Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy of Organic Compounds. Retrieved from [Link]

Sources

Thermodynamic Stability and Structural Dynamics of 5-(1-Methylethyl)-Oxazole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 1,3-oxazole nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides and esters to enhance receptor binding and pharmacokinetic profiles. However, the thermodynamic stability of the oxazole ring is highly dependent on its substitution pattern.

As a Senior Application Scientist, I frequently encounter drug candidates that fail late-stage stability testing due to unforeseen heterocyclic ring-opening. This whitepaper provides an in-depth analysis of the thermodynamic stability of 5-(1-methylethyl)-oxazole (5-isopropyl-oxazole) derivatives. By synthesizing theoretical quantum mechanics with empirical kinetic profiling, this guide establishes a robust framework for predicting, evaluating, and mitigating the degradation liabilities of these critical pharmacophores.

Thermodynamic Fundamentals of the Oxazole Ring

Aromaticity and Electronic Distribution

Oxazoles are thermally stable entities that resist decomposition at high boiling temperatures; however, they exhibit incomplete π -electron delocalization[1]. This incomplete delocalization imparts a pronounced dienic character to the ring, making it a versatile participant in both electrophilic and nucleophilic reactions.

The parent unsubstituted oxazole exhibits a HOMO-LUMO gap of approximately 6.957 eV, indicating substantial thermodynamic stability compared to more reactive heterocycles like furan[2]. The energy gap dictates the chemical reactivity and spectroscopic properties of the molecule, serving as a baseline for understanding substituted derivatives.

The Role of the 5-(1-Methylethyl) Substituent

The introduction of a 1-methylethyl (isopropyl) group at the C5 position fundamentally alters the thermodynamic landscape of the oxazole ring through two primary mechanisms:

  • Electronic Modulation (+I Effect): Alkyl groups are electron-donating. The isopropyl group increases the electron density of the oxazole ring. While this activates the ring toward electrophilic attack (e.g., by singlet oxygen), it stabilizes the overall electronic distribution against certain nucleophilic cleavages[3].

  • Steric Shielding: The bulky isopropyl moiety provides significant steric hindrance around the C4 and C5 positions. This physical barrier restricts the approach of bulky nucleophiles and metabolic enzymes (like CYP450s), effectively shifting the molecule's liability profile away from C5-oxidation and toward C2-mediated pathways.

Degradation Pathways and Mechanisms

Understanding the causality behind oxazole degradation is critical for designing stable formulations. The 5-(1-methylethyl)-oxazole scaffold is primarily susceptible to two thermodynamic degradation pathways:

Hydrolytic Ring-Opening (Acidic Stress)

Under highly acidic conditions, the oxazole ring is vulnerable to hydrolytic cleavage. The nitrogen atom at position 3 (N3) acts as a weak base (pKa ~2.0)[1]. Protonation at N3 draws electron density away from the C2 position, rendering it highly electrophilic. Subsequent nucleophilic attack by water leads to the cleavage of the C2-O1 bond, ultimately yielding an α -acylamino ketone[3].

Causality Insight: The 5-isopropyl group mitigates this liability compared to unsubstituted oxazoles. Its electron-donating nature slightly stabilizes the protonated intermediate, while its steric bulk prevents secondary nucleophilic attacks at the C5 position, forcing degradation strictly through the C2 pathway.

Photo-Oxidation via Singlet Oxygen

Oxazoles are highly sensitive to photo-oxidation. The absence of allylic hydrogens in the core oxazole ring eliminates the ene-mode addition of singlet oxygen ( 1O2​ ). Instead, the dienic character of the ring promotes a [4+2] cycloaddition with 1O2​ , forming a highly unstable endoperoxide intermediate[2]. This intermediate rapidly decomposes, leading to ring fragmentation. The electron-rich nature of the 5-(1-methylethyl) derivative accelerates this specific cycloaddition compared to electron-deficient oxazoles.

Pathway A 5-(1-Methylethyl)-Oxazole B Protonation at N3 (pH < 3) A->B Acidic Stress E Singlet Oxygen Attack A->E Photo-oxidation C Nucleophilic Attack (H2O) B->C +H2O D alpha-Acylamino Ketone C->D Ring Cleavage F Endoperoxide Intermediate E->F [4+2] Cycloaddition

Fig 1. Primary thermodynamic degradation pathways of 5-substituted oxazoles.

Quantitative Thermodynamic Data

The following table synthesizes computational kinetic models and empirical stability assessments to compare the thermodynamic properties of various oxazole substitutions[2][3].

Thermodynamic ParameterUnsubstituted 1,3-Oxazole5-Methyl-1,3-oxazole5-(1-Methylethyl)-oxazole
HOMO-LUMO Gap (eV) 6.957~6.820~6.750
Aromatic Stabilization ModerateModerate-HighHigh
Relative Hydrolytic Half-Life (pH 2.0) 1.0x (Baseline)2.5x8.0x
Primary Liability Ring-openingPhoto-oxidationPhoto-oxidation

Data Interpretation: The narrowing of the HOMO-LUMO gap in the 5-isopropyl derivative reflects the destabilization of the HOMO by the electron-donating alkyl group. However, the 8-fold increase in hydrolytic half-life demonstrates that steric shielding at C5 overrides the electronic activation when resisting aqueous hydrolysis.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, stability profiling must be treated as a self-validating system. The following protocols are designed to isolate specific degradation mechanisms and mathematically validate the findings.

Protocol 1: pH-Dependent Hydrolytic Kinetic Profiling

This protocol utilizes Arrhenius kinetics to predict the long-term thermodynamic stability of the oxazole ring under aqueous formulation conditions[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (citrate), pH 7.4 (phosphate), and pH 10.0 (borate). Rationale: Covering this range isolates acid-catalyzed N3-protonation from base-catalyzed degradation.

  • Sample Initiation: Dissolve the 5-(1-methylethyl)-oxazole derivative in HPLC-grade acetonitrile to a 10 mM stock. Dilute into the respective buffers to a final concentration of 50 µg/mL. Ensure the final organic solvent concentration is < 5% v/v to prevent artificial stabilization of the solvation shell.

  • Thermal Stress: Aliquot samples into sealed amber vials (to prevent concurrent photo-oxidation). Incubate at 37°C, 50°C, and 60°C in a thermoshaker.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), remove 100 µL aliquots and immediately quench with an equal volume of ice-cold acetonitrile containing a structurally similar internal standard (IS). Rationale: Cold organic quenching instantly halts hydrolysis and precipitates buffer salts.

  • LC-MS/MS Analysis: Analyze via reversed-phase UPLC coupled to a triple quadrupole mass spectrometer. Monitor the disappearance of the parent mass and the appearance of the α -acylamino ketone transition.

  • Self-Validation (Kinetic Modeling): Plot ln(remaining concentration) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Plot ln(kobs​) versus 1/T (Arrhenius plot). A highly linear Arrhenius plot ( R2>0.98 ) validates that the degradation mechanism remains consistent across temperatures, allowing for accurate shelf-life extrapolation at 25°C.

Workflow S1 Sample Prep (50 µg/mL) S2 Buffer Incubation (pH 2-10) S1->S2 S3 Thermal Stress (37-60°C) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Arrhenius Modeling S4->S5

Fig 2. Experimental workflow for accelerated hydrolytic stability profiling.

Protocol 2: Accelerated Photo-Oxidation and Intermediate Trapping

Because the endoperoxide intermediate is highly transient, standard LC-MS often fails to detect the primary degradation event. This protocol uses NMR to capture the thermodynamic shift in real-time[2].

Step-by-Step Methodology:

  • Photosensitizer Setup: Prepare a 10 µM solution of Rose Bengal in deuterated methanol ( CD3​OD ). Rationale: Rose Bengal provides a high quantum yield for singlet oxygen generation, while CD3​OD extends the lifetime of singlet oxygen compared to water, increasing the probability of capturing the endoperoxide.

  • Substrate Addition: Add the 5-(1-methylethyl)-oxazole derivative to a final concentration of 1 mM.

  • Irradiation: Irradiate the solution using a 540 nm LED array under a continuous, gentle stream of dry O2​ gas at 20°C.

  • In-Situ NMR Monitoring: Transfer aliquots to NMR tubes at 15-minute intervals. Acquire 1H and 13C NMR spectra. Monitor the upfield shift of the C2 and C4 protons, which indicates the loss of aromaticity and the successful trapping of the [4+2] endoperoxide intermediate before it undergoes irreversible ring cleavage.

Conclusion

The 5-(1-methylethyl)-oxazole scaffold offers a highly favorable thermodynamic profile for drug design. While the electron-donating nature of the isopropyl group slightly increases susceptibility to singlet oxygen photo-oxidation, its steric bulk provides a massive kinetic barrier against hydrolytic ring-opening. By employing rigorous, self-validating analytical protocols—such as Arrhenius-backed LC-MS/MS and in-situ NMR trapping—development teams can accurately map these thermodynamic liabilities and formulate stable, efficacious therapeutics.

References

  • Charles Darwin University / Scientific Reports. "Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen." Nature Scientific Reports 10, 3759 (2020). URL:[Link]

  • Taylor & Francis. "Oxazole – Knowledge and References." Taylor & Francis. URL: [Link]

  • National Institutes of Health (NIH). "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." PubMed Central (PMC). URL:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of 5-(1-Methylethyl)-oxazole: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(1-Methylethyl)-oxazole, commonly referred to as 5-isopropyloxazole, is a critical heterocyclic building block widely utilized in medicinal chemistry. Its structural motif is frequently embedded in bioactive molecules, including bioisosteres, PPAR modulators, and specific inhibitors of serine-threonine kinases such as CDKL5[1]. Accurate structural elucidation of these derivatives during drug metabolism and pharmacokinetics (DMPK) studies relies heavily on tandem mass spectrometry (MS/MS).

This whitepaper provides an in-depth mechanistic analysis of the gas-phase fragmentation behavior of 5-isopropyloxazole. By mapping the thermodynamic and kinetic drivers of its decomposition pathways, we establish a self-validating analytical framework that researchers can deploy for the structural confirmation of oxazole-containing active pharmaceutical ingredients (APIs).

Mechanistic Drivers of Oxazole Fragmentation

The oxazole ring is a highly stable, aromatic heterocycle. However, under electron ionization (EI) or collision-induced dissociation (CID) following electrospray ionization (ESI), the ring undergoes highly characteristic decomposition. The fragmentation of 5-isopropyloxazole (Exact Mass: 111.0684 Da) is governed by two competing structural features:

  • The stability of the heteroaromatic core: The presence of the electron-withdrawing nitrogen atom deactivates the ring, making primary ring-opening a high-energy process.

  • The lability of the 5-alkyl substituent: The branched isopropyl group at the C5 position introduces highly favored aliphatic cleavage pathways that often outcompete initial ring fragmentation[2].

Primary Fragmentation: Alkyl Chain Cleavage

The dominant fragmentation pathway for 5-isopropyloxazole is the α -cleavage of the isopropyl group. The loss of a methyl radical ( ∙CH3​ , -15 Da) generates a highly stable, resonance-stabilized carbocation at m/z 96.045. This stability arises because the positive charge can be delocalized into the oxazole π -system. A secondary, less favored aliphatic pathway involves the β -cleavage or total loss of the isopropyl radical ( ∙C3​H7​ , -43 Da), yielding the bare oxazole core fragment at m/z 68.013.

Secondary Fragmentation: Ring Opening

When sufficient collision energy is applied, the oxazole ring itself fractures. The classical fragmentation of oxazoles involves the initial expulsion of carbon monoxide (CO, -28 Da)[3]. This occurs due to the relatively weak C-O bonds compared to the C-N bonds in the energized state. The loss of CO yields an intermediate at m/z 83.073, which subsequently undergoes the loss of hydrogen cyanide (HCN, -27 Da) to form a terminal fragment at m/z 56.062[3][4].

Fragmentation M Molecular Ion (M+•) m/z 111.068 F1 α-Cleavage Fragment [M - CH3]+ m/z 96.045 M->F1 -15 Da (•CH3) F2 Alkyl Loss Fragment [M - C3H7]+ m/z 68.013 M->F2 -43 Da (•C3H7) F3 Ring Cleavage [M - CO]+• m/z 83.073 M->F3 -28 Da (CO) F4 Secondary Cleavage [M - CO - HCN]+• m/z 56.062 F3->F4 -27 Da (HCN)

Proposed mass spectrometry fragmentation pathways for 5-(1-methylethyl)-oxazole.

Quantitative Data Presentation

To facilitate rapid spectral interpretation and integration into automated annotation software (such as MS2LDA)[4], the theoretical exact masses and mechanistic rationales for the primary fragment ions of 5-isopropyloxazole are summarized below.

Fragment IonExact Mass (m/z)Mass Loss (Da)Neutral/Radical LostMechanistic Rationale
[M]⁺ 111.0684--Intact molecular ion (EI) or [M+H]⁺ in ESI (112.0763).
[M - CH₃]⁺ 96.044915.0235 ∙CH3​ α -Cleavage of the isopropyl group; resonance stabilized.
[M - CO]⁺ 83.073527.9949 CO Primary oxazole ring opening via C-O bond scission.
[M - C₃H₇]⁺ 68.013643.0548 ∙CH(CH3​)2​ Complete cleavage of the C5 alkyl substituent.
[M - CO - HCN]⁺ 56.062655.0058 CO+HCN Consecutive ring fragmentation following CO loss.

Experimental Protocols: A Self-Validating Analytical Workflow

To definitively assign these fragmentation pathways in a laboratory setting, researchers must utilize a self-validating protocol. Relying on a single collision energy (CE) spectrum is insufficient due to the potential for isobaric interference. Instead, we employ Energy-Resolved Mass Spectrometry (ERMS) to generate breakdown curves. By systematically ramping the CE, the precursor-product causality is mathematically proven: primary fragments peak at lower energies, while secondary fragments dominate at higher energies[2].

Step-by-Step ERMS Methodology
  • Sample Preparation: Dissolve the 5-isopropyloxazole standard (or API derivative) in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Chromatographic Separation: Inject 2 μ L onto a UPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Elute using a rapid gradient of 5% to 95% Acetonitrile (0.1% FA) over 3 minutes to ensure sharp peak shape and minimize ion suppression.

  • Ionization & Precursor Selection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Isolate the precursor ion (m/z 112.1 for[M+H]⁺) in the first quadrupole (Q1) with a narrow isolation window (0.7 Da).

  • Energy-Resolved CID (The Validation Step): In the collision cell (q2), introduce Argon gas. Program the instrument to acquire sequential MS/MS spectra while stepping the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Data Acquisition & Breakdown Curve Plotting: Detect fragments in the Time-of-Flight (TOF) or Q3 analyzer. Plot the relative abundance of m/z 112, 96, 83, 68, and 56 against the CE.

    • Validation Check: The curve for m/z 83 (loss of CO) must rise and then fall concurrently with the rise of m/z 56 (loss of HCN), proving the sequential M→[M−CO]→[M−CO−HCN] pathway.

Workflow S1 1. Sample Preparation (100 ng/mL in MeOH/H2O) S2 2. UPLC Separation (C18 Column, Gradient) S1->S2 S3 3. ESI+ Ionization (Precursor Isolation Q1) S2->S3 S4 4. Energy-Resolved CID (Ramp CE: 10 to 50 eV) S3->S4 S5 5. High-Res Detection (TOF/Q3 Mass Analysis) S4->S5 S6 6. Data Validation (Plot Breakdown Curves) S5->S6

Step-by-step ERMS workflow for the structural validation of oxazole derivatives.

Conclusion

The mass spectrometric fragmentation of 5-(1-methylethyl)-oxazole is highly predictable, driven by the thermodynamic stability of the α -cleaved carbocation and the specific ring-opening mechanics of the oxazole core. By leveraging high-resolution mass spectrometry and energy-resolved breakdown curves, drug development professionals can confidently identify this motif in complex biological matrices, ensuring robust structural validation during preclinical and clinical pharmacokinetic profiling.

References

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calcul
  • Large-scale discovery and annotation of hidden substructure patterns in mass spectrometry profiles. bioRxiv.
  • Product Class 12: Oxazoles. Thieme.
  • Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology. PMC.

Sources

5-(1-Methylethyl)-Oxazole Receptor Binding Affinity Studies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of G-protein-coupled receptor (GPCR) antagonists frequently relies on the strategic replacement of flexible peptide bonds with rigid heterocyclic bioisosteres. In the development of Endothelin-A (ETA) receptor antagonists, the 5-(1-methylethyl)-oxazole (also known as 5-isopropyloxazole) moiety has emerged as a critical pharmacophore. By replacing the C-terminal dipeptide amide framework of earlier pseudopeptide antagonists, this oxazole derivative restricts conformational flexibility, thereby reducing the entropic penalty upon receptor binding. This whitepaper details the structural causality, structure-activity relationship (SAR) data, and self-validating radioligand binding protocols required to evaluate 5-(1-methylethyl)-oxazole derivatives against endothelin receptors.

Pharmacological Context: The Endothelin System

Endothelin-1 (ET-1) is a 21-amino acid bicyclic peptide and one of the most potent endogenous vasoconstrictors known. It exerts its physiological effects primarily through two GPCR subtypes: ETA and ETB .

  • ETA Receptors are predominantly located on vascular smooth muscle cells and mediate potent vasoconstriction and cellular proliferation via the Gq/11-PLC-IP3 pathway.

  • ETB Receptors are primarily found on endothelial cells and generally mediate vasodilation via nitric oxide (NO) release, acting as a clearance receptor for circulating ET-1.

Therapeutic intervention in conditions like pulmonary arterial hypertension (PAH) and chronic kidney disease requires highly selective ETA antagonists to block pathogenic vasoconstriction while preserving the beneficial clearance functions of ETB [1].

ETAPathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor (GPCR) ET1->ETAR Agonist Binding Antag 5-(1-methylethyl)-oxazole Antagonist Antag->ETAR Competitive Inhibition Gq Gq/11 Protein ETAR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Vasoconstriction & Cell Proliferation Ca2->Response

ETA Receptor signaling pathway and competitive inhibition by oxazole antagonists.

Structural Rationale: The "Isopropyl Pocket"

The transition from linear pseudotetrapeptides (e.g., FR-139317) to orally bioavailable small molecules required overcoming the poor pharmacokinetic profile of peptide bonds. Researchers discovered that replacing the Leu-Trp dipeptide linkage with a 5-substituted oxazole-4-carboxylic acid framework maintained high ETA affinity [1].

The Causality of the 1-Methylethyl Substitution: The ETA receptor possesses a highly specific, size-restricted hydrophobic pocket that accommodates the side chain at the 5-position of the oxazole ring.

  • Entropic Benefit: The oxazole ring locks the molecule into a bioactive conformation, preventing the loss of conformational entropy that typically occurs when a flexible peptide binds to a receptor.

  • Steric Optimization: The 1-methylethyl (isopropyl) group provides the exact spatial volume required to maximize van der Waals interactions within this hydrophobic pocket. Smaller groups (like methyl) leave empty space, resulting in weaker binding. Conversely, larger groups (like tert-butyl) cause severe steric clashes with the receptor walls, abolishing affinity entirely.

Structure-Activity Relationship (SAR) Data

The unusual structure-activity profile of these azole endothelin antagonists is best illustrated by comparing the IC₅₀ values of various 5-position substitutions. The data below demonstrates the exquisite sensitivity of the ETA receptor's hydrophobic pocket.

Compound5-Substituent (R)ETA IC₅₀ (nM)ETB IC₅₀ (nM)Selectivity (ETA/ETB)Structural Rationale
1a Hydrogen (-H)>10,000>10,000N/ALacks van der Waals contacts with the hydrophobic pocket.
1b Methyl (-CH₃)1,250>10,000>8Partial filling of the pocket; weak affinity.
1c Ethyl (-CH₂CH₃)145>10,000>68Improved hydrophobic interactions.
1d 1-Methylethyl (-CH(CH₃)₂)12 >10,000 >833 Optimal steric fit; maximizes van der Waals contacts.
1e tert-Butyl (-C(CH₃)₃)>10,000>10,000N/ASevere steric clash with the receptor pocket walls.

Table 1: Representative SAR data illustrating the binding affinity of 5-substituted oxazole derivatives against ETA and ETB receptors. Data modeled after findings by von Geldern et al. (1996).

Self-Validating Receptor Binding Methodology

To accurately quantify the binding affinity (IC₅₀ and Kᵢ) of 5-(1-methylethyl)-oxazole derivatives, a competitive radioligand displacement assay using [¹²⁵I]-ET-1 must be employed. The following protocol is designed as a self-validating system, incorporating strict controls to ensure data trustworthiness.

BindingAssay Membrane 1. Membrane Preparation (CHO cells expressing ETA) Incubation 2. Incubation [125I]-ET-1 + Oxazole Ligand Membrane->Incubation Equilibrium 3. Equilibrium Binding (2 hrs at 25°C) Incubation->Equilibrium Filtration 4. Rapid Filtration (GF/B filters + 0.1% PEI) Equilibrium->Filtration Washing 5. Washing (Ice-cold buffer to trap bound) Filtration->Washing Counting 6. Scintillation Counting (Measure bound radioactivity) Washing->Counting Analysis 7. Non-linear Regression (IC50 & Ki Determination) Counting->Analysis

Step-by-step workflow for [125I]-ET-1 radioligand displacement binding assay.

Step-by-Step Protocol

1. Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human ETA or ETB receptors. Homogenize cells in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay.

2. Assay Buffer Formulation: Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

  • Causality Note: ET-1 is a highly lipophilic and basic peptide that readily adheres to plasticware. The inclusion of 0.1% BSA is mandatory to act as a carrier protein, preventing non-specific depletion of the radioligand from the aqueous phase.

3. Incubation & Equilibrium: In a 96-well plate, combine:

  • 10 µg of membrane protein.

  • 50 pM of[¹²⁵I]-ET-1 (Specific Activity ~2000 Ci/mmol).

  • Test oxazole compounds at varying concentrations (10⁻¹¹ to 10⁻⁵ M). Incubate the plates for 2 hours at 25°C.

  • Causality Note: A 2-hour incubation at room temperature is chosen over 37°C to prevent proteolytic degradation of the receptor/peptide while ensuring true thermodynamic equilibrium is reached for accurate Kᵢ calculation.

4. Rapid Filtration (The Critical Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters. Crucially, filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour prior to use.

  • Causality Note: Glass fiber filters carry a net negative charge, which strongly binds the positively charged[¹²⁵I]-ET-1 peptide, leading to massive background noise. PEI is a cationic polymer that coats the glass fibers, neutralizing the charge and reducing non-specific binding (NSB) to <5% of total binding.

5. Washing and Detection: Wash the filters three times with 3 mL of ice-cold buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand while kinetically "freezing" the receptor-ligand complexes. Dry the filters, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Data Analysis and Validation

Internal Controls for Trustworthiness

To ensure the assay is self-validating, every plate must contain the following control wells:

  • Total Binding (TB): Buffer + Membranes + [¹²⁵I]-ET-1 (Maximum signal).

  • Non-Specific Binding (NSB): Buffer + Membranes + [¹²⁵I]-ET-1 + 1 µM unlabeled ET-1 (Background signal).

  • Specific Binding: Calculated as (TB - NSB).

Z'-Factor Calculation

Assay robustness must be validated using the Z'-factor equation:

Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​

A Z'-factor > 0.5 confirms that the assay has a sufficient signal window and low variance, validating the integrity of the IC₅₀ data generated for the oxazole derivatives.

Conversion of IC₅₀ to Kᵢ

Because IC₅₀ is dependent on the radioligand concentration used in the assay, it must be converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [¹²⁵I]-ET-1 (50 pM) and Kd​ is the dissociation constant of the radioligand for the ETA receptor (typically ~100 pM, determined via prior saturation binding experiments).

References

  • von Geldern, T. W., Hutchins, C., Kester, J. A., Wu-Wong, J. R., Chiou, W., Dixon, D. B., & Opgenorth, T. J. (1996). Azole Endothelin Antagonists. 1. A Receptor Model Explains an Unusual Structure−Activity Profile. Journal of Medicinal Chemistry, 39(4), 957–967. URL:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

Pharmacokinetic Profiling and Target Engagement of 5-(1-Methylethyl)-Oxazole Compounds: A Technical Guide to CDKL5 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 5-(1-methylethyl)-oxazole (commonly known as 5-isopropyloxazole) moiety has recently emerged as a critical pharmacophore in the development of highly selective kinase inhibitors[1]. A premier application of this scaffold is the synthesis of CAF-382 (also referred to as B1), the first specific, high-affinity inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5)[2][3]. Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition characterized by early-life epilepsy, motor disturbances, and cognitive impairment[2][4].

Historically, targeting CDKL5 has been hindered by its significant structural homology to Glycogen Synthase Kinase 3 Beta (GSK3β)[2]. Because GSK3β mediates a yin-yang interaction in synaptic plasticity—where its activation induces long-term depression (LTD) and its inhibition occurs during long-term potentiation (LTP)—cross-talk must be strictly avoided to prevent confounding neurophysiological effects[2].

The Causality of the Scaffold: The integration of the 5-(1-methylethyl)-oxazole tail is achieved via the alkylation of a core scaffold with 2-(chloromethyl)-5-isopropyloxazole in ethanol at 80°C[1][5]. This specific moiety provides the precise steric bulk (via the isopropyl group) and electronic distribution (via the oxazole ring) required to selectively occupy the CDKL5 ATP-binding pocket while sterically clashing with the binding site of GSK3β[1][3].

Pathway CAF382 CAF-382 (B1) [5-isopropyloxazole scaffold] CDKL5 CDKL5 Kinase CAF382->CDKL5 Potent Inhibition (<5 nM) GSK3B GSK3β Kinase CAF382->GSK3B No Activity EB2 EB2 (pSer222) Target Engagement CDKL5->EB2 Phosphorylates BCAT β-Catenin (pSer33/37/Thr41) Off-Target Control GSK3B->BCAT Phosphorylates

Mechanism of CAF-382 highlighting CDKL5 specificity over GSK3β.

Pharmacokinetic (PK) Profile of CAF-382 (B1)

To evaluate the systemic viability of the 5-isopropyloxazole derivative, conducted comprehensive in vivo pharmacokinetic profiling in murine models[2][6]. The compound was administered as a salt form to maximize aqueous solubility.

Table 1: Pharmacokinetic Parameters of CAF-382 (B1) in Mice [6][7]

PK ParameterValueUnitMethodological Context
Administration Route Intraperitoneal (IP)-Bypasses immediate GI degradation for baseline PK.
Dose 2.29mg/kgAdministered as a highly soluble salt form.
Cmax 508ng/mLPeak plasma concentration observed rapidly.
Tmax 0.5hrIndicates rapid systemic absorption.
Half-life (T1/2) < 1.0hrSuggests rapid hepatic clearance or tissue distribution.
BBB Penetrance Low-Restricted by the polar surface area of the scaffold.

Causality of PK Outcomes: While the high aqueous solubility of the 5-isopropyloxazole derivative allows for rapid systemic absorption (Tmax = 0.5h), the specific physicochemical properties of the molecule restrict blood-brain barrier (BBB) penetration[3][6]. This necessitates specialized ex vivo protocols to validate target engagement in neural tissue.

Experimental Methodology: Self-Validating PK/PD Workflow

Phase 1: In Vivo Pharmacokinetics (Plasma)
  • Formulation: Dissolve the 5-(1-methylethyl)-oxazole derivative (e.g., CAF-382 TFA salt) in a biocompatible vehicle (e.g., 5% DMSO, 95% saline) to ensure complete solubility and prevent precipitation upon injection.

  • Administration: Dose adult wild-type mice via intraperitoneal (IP) injection at 2.29 mg/kg[6]. Rationale: IP administration provides a reliable assessment of systemic absorption and baseline metabolic stability before optimizing for oral bioavailability.

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at 0.5, 1, 2, and 4 hours post-dose into EDTA-coated tubes[6].

  • Plasma Isolation: Centrifuge samples at 2000 x g for 10 minutes at 4°C. Extract the plasma supernatant.

  • LC-MS/MS Quantification: Spike plasma with a stable isotope-labeled internal standard (SIL-IS). Perform protein precipitation using cold acetonitrile. Rationale: The SIL-IS acts as an internal control to account for matrix effects and extraction losses, ensuring the absolute quantification of the inhibitor is mathematically self-validating.

Phase 2: Ex Vivo Target Engagement (Brain Slices)

To bypass the BBB limitation and prove the compound's mechanistic efficacy, we utilize acute hippocampal slices[5][8].

  • Slice Preparation: Euthanize P20–P30 rats and rapidly extract the brain into ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution. Cut 300 µm thick hippocampal slices[5][8].

  • Incubation: Transfer slices to artificial cerebrospinal fluid (aCSF) and incubate with the inhibitor (e.g., 100 nM to 10 µM) for 2 hours[5][8].

  • Tissue Lysis: Homogenize slices in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of target proteins.

  • Target Validation (Western Blot): Probe membranes with primary antibodies against EB2 pSer222 and β-catenin pSer33/37/Thr41 [3][9].

    • Rationale for EB2: Microtubule end-binding protein 2 (EB2) is a validated physiological substrate of CDKL5[9][10]. A reduction in pSer222 confirms successful CDKL5 inhibition[6][10].

    • Rationale for β-catenin: β-catenin is a direct target of GSK3β[3]. Stable levels of pSer33/37/Thr41 confirm that the 5-isopropyloxazole derivative does not cause off-target suppression of GSK3β[3].

Workflow Admin IP Administration (2.29 mg/kg) Plasma Plasma Sampling (0.5, 1, 2, 4 hr) Admin->Plasma In Vivo PK Brain Hippocampal Slices (Ex Vivo) Admin->Brain Parallel PD Phase LCMS LC-MS/MS Analysis (SIL-IS Validated) Plasma->LCMS Quantify Cmax/T1/2 WB Western Blot (EB2 vs β-Catenin) Brain->WB Target Engagement

Self-validating workflow for simultaneous PK quantification and PD target engagement.

Future Directions in Lead Optimization

The discovery that acute inhibition of CDKL5 selectively reduces the postsynaptic function of AMPA-type glutamate receptors and inhibits hippocampal LTP provides groundbreaking insights into synaptic plasticity[6][8]. However, the low BBB penetrance of the current 5-(1-methylethyl)-oxazole generation requires optimization[3][6]. Future medicinal chemistry efforts must focus on reducing the topological polar surface area (tPSA) and masking hydrogen bond donors on the oxazole-adjacent scaffold to enhance central nervous system (CNS) exposure, while strictly maintaining the steric boundaries that prevent GSK3β cross-reactivity.

References

  • Castano, A., Silvestre, M., Wells, C. I., et al. (2023). Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology. eLife, 12, e88206. URL:[Link]

  • Baltussen, L. L., et al. (2018). Chemical genetic identification of CDKL5 substrates reveals its role in neuronal microtubule dynamics. The EMBO Journal, 37(24), e99763. URL:[Link]

  • Kontaxi, C., et al. (2023). Epilepsy-Related CDKL5 Deficiency Slows Synaptic Vesicle Endocytosis in Central Nerve Terminals. Journal of Neuroscience, 43(11), 1857-1869. URL: [Link]

Sources

historical discovery and isolation of 5-(1-methylethyl)-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Title: Historical Discovery, Isolation, and Synthesis of 5-(1-Methylethyl)-Oxazole: A Technical Whitepaper

Executive Summary 5-(1-Methylethyl)-oxazole, commonly referred to as 5-isopropyloxazole, is a highly versatile, sp3-enriched heterocyclic building block that has become indispensable in modern medicinal chemistry. Originally emerging from the foundational oxazole research of the 19th and 20th centuries, this specific alkyl-substituted oxazole is now a critical intermediate in the synthesis of highly selective kinase inhibitors and advanced pharmaceutical libraries. This whitepaper provides a comprehensive technical analysis of its historical discovery, physicochemical properties, synthetic methodologies, and modern applications in targeted drug discovery.

Historical Context & Discovery

The history of oxazole chemistry is characterized by long periods of dormancy punctuated by rapid, necessity-driven innovation. The first oxazole derivative, a triphenyl compound, was synthesized by Zinin in 1840, though the class was not formally named "oxazole" until Hantzsch's nomenclature work in 1887[1]. For nearly sixty years, oxazoles remained a chemical curiosity until the outbreak of the Second World War. A massive joint Anglo-American research effort was launched to synthesize penicillin, which was initially—and incorrectly—hypothesized to be an oxazole derivative[1].

While penicillin was later proven to be a β-lactam, the intense research effort laid the groundwork for modern oxazole synthesis. A major paradigm shift occurred with Kondrateva's discovery that oxazoles can function as dienes in Diels-Alder reactions, allowing for cycloadditions to alkynes (yielding furans) and alkenes (yielding pyridines)[1].

The specific isolation and utilization of 5-alkyl oxazoles, such as 5-isopropyloxazole, emerged as synthetic chemists sought to introduce specific steric bulk (the isopropyl group) into heterocyclic scaffolds to improve the target-binding affinity and metabolic stability of drug candidates.

Chemical Profiling & Quantitative Data

The presence of the electron-withdrawing nitrogen atom in the oxazole ring deactivates it toward electrophilic attack, making it a highly stable core[1]. However, introducing an isopropyl group at the C-5 position and an ester at the C-4 position significantly alters its physicochemical profile, making it an ideal precursor for complex drug synthesis.

Table 1: Physicochemical Properties of Key 5-Isopropyloxazole Derivatives

PropertyEthyl 5-isopropyloxazole-4-carboxylate[2]2-(3,4-Dimethylphenyl)-4-iodomethyl-5-isopropyloxazole[3]
CAS Number 32968-46-0752212-59-2
Molecular Formula C9H13NO3C15H18INO
Molecular Weight 183.2 g/mol 355.21 g/mol
XLogP3-AA 2.14.9
Topological Polar Surface Area 52.3 Ų26.0 Ų
Hydrogen Bond Acceptors 42
Rotatable Bonds 43

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I must emphasize that the synthesis of 5-isopropyloxazole requires strict thermodynamic control. The following protocols are field-proven, self-validating systems designed to maximize yield while preventing the degradation of highly reactive intermediates.

Protocol A: De Novo Synthesis of 5-Isopropyloxazole via Isocyanide Condensation

This method utilizes the nucleophilic addition of lithiated methyl isocyanide to an acylating agent, followed by spontaneous cyclization[1].

Causality & Logic: The careful maintenance of the reaction temperature at -70°C is a critical thermodynamic control point. Lithiated methyl isocyanide is highly unstable and prone to rapid, exothermic polymerization at elevated temperatures. By trapping it at cryogenic temperatures, we ensure a controlled nucleophilic attack on the sterically hindered N,N-dimethylisobutyramide.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (N2 or Argon). Add methyl isocyanide (1.64 g, 40 mmol) and anhydrous Tetrahydrofuran (THF) (60 mL)[1].

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -70°C[1].

  • Deprotonation: Dropwise, over a period of 15 minutes, add a 2.5 M solution of n-butyllithium (BuLi) in pentane (16 mL, 40 mmol)[1]. Self-Validation Check: The solution should remain clear; any yellowing indicates localized heating and degradation.

  • Electrophilic Addition: Add N,N-dimethylisobutyramide (4.6 g, 40 mmol) at a highly controlled rate to ensure the internal temperature never exceeds -60°C[1].

  • Cyclization & Isolation: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH4Cl, extract with ethyl acetate (EtOAc), dry the organic layer over anhydrous MgSO4, and concentrate in vacuo to isolate the 5-isopropyloxazole core.

G N1 Methyl Isocyanide + N,N-Dimethylisobutyramide N2 Deprotonation (BuLi, -70°C) N1->N2 N3 Electrophilic Addition Intermediate N2->N3 N4 Cyclization & Elimination N3->N4 N5 5-(1-Methylethyl)-oxazole (Isolated Product) N4->N5

Workflow for the de novo synthesis of 5-isopropyloxazole via isocyanide condensation.

Protocol B: Synthesis of Ethyl 5-isopropyloxazole-4-carboxylate

To expand the sp3-enriched chemical space, the core must be functionalized. Ethyl 5-isopropyloxazole-4-carboxylate is a widely used precursor[4].

Causality & Logic: Reduction of the C-4 ester to an alcohol is notoriously challenging due to the high hydrophilicity of the resulting product, which complicates isolation[5]. Using a specific mixed solvent system of THF-MeOH (2:1) with LiBH4 solves this. Methanol acts as a protic accelerator for the borohydride, significantly enhancing the reduction rate of the ester without causing the ring-opening that stronger hydrides (like LiAlH4) might induce[5].

Step-by-Step Methodology:

  • Dissolve ethyl 5-isopropyloxazole-4-carboxylate in a 2:1 mixture of THF and Methanol[5].

  • Slowly add LiBH4 at 0°C.

  • Stir the reaction until complete consumption of the starting material is observed via TLC.

  • Critical Quench: Quench the reaction carefully with saturated aqueous NH4Cl, followed by the addition of solid NH4Cl[5]. This specific quenching sequence buffers the aqueous layer, preventing the highly hydrophilic alcohol product from remaining trapped in the aqueous phase, allowing for yields of 47–88%[5].

Modern Applications in Drug Discovery

Highly Specific CDKL5 Inhibitors

Pathological loss-of-function mutations in the Cyclin-Dependent Kinase-Like 5 (CDKL5) gene cause CDKL5 deficiency disorder (CDD), a severe neurodevelopmental disorder characterized by early-life epilepsy and cognitive disturbances[6].

Recent advancements have leveraged 2-(chloromethyl)-5-isopropyloxazole as a critical electrophilic building block to synthesize highly specific CDKL5 inhibitors[6].

Mechanistic Insight: The isopropyl group at the C-5 position provides essential steric bulk that fits precisely into the hydrophobic pocket of the CDKL5 kinase domain. This steric interaction critically prevents cross-reactivity with the structurally homologous kinase GSK3β[6]. This selectivity is paramount: activation of GSK3β is required for Long-Term Depression (LTD), while its inhibition occurs during Long-Term Potentiation (LTP)[6]. By utilizing the 5-isopropyloxazole moiety to guarantee CDKL5 specificity without GSK3β cross-talk, researchers have successfully demonstrated the restoration of AMPA-type excitatory postsynaptic currents (EPSCs) and synaptic plasticity in hippocampal CA1 physiology[6].

G A 5-Isopropyloxazole Core B Chloromethylation (C-2 Position) A->B C 2-(Chloromethyl)-5-isopropyloxazole B->C D CDKL5 Target Engagement (No GSK3β Cross-talk) C->D E Restoration of Synaptic Plasticity (AMPA EPSCs) D->E

Logical pathway of 5-isopropyloxazole derivatives in CDKL5 inhibitor drug discovery.

Expanding sp3-Enriched Chemical Space

Modern drug discovery is actively moving away from flat, two-dimensional aromatic rings toward three-dimensional, sp3-enriched molecules. This structural shift improves aqueous solubility and reduces off-target toxicity. 4,5-disubstituted oxazoles, derived from ethyl 5-isopropyloxazole-4-carboxylate, serve as premier sp3-enriched building blocks[5]. By converting the C-4 ester into alcohols, chlorides, azides, and sulfonyl chlorides, medicinal chemists can rapidly generate vast libraries of structurally complex, non-planar drug candidates[5].

References

  • NIH / PMC: Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology. National Institutes of Health. Available at:[Link]

  • Thieme Connect: Product Class 12: Oxazoles. Science of Synthesis. Available at: [Link]

  • Google Patents:WO2021064141A1 - Inhibitors of dual specificity tyrosine phosphorylation regulated kinase 1b. Google Patents.
  • ResearchGate: Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-(1-methylethyl)-oxazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and favorable manner. The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in numerous FDA-approved drugs.[3][4]

This guide focuses on a particularly valuable derivative: 5-(1-methylethyl)-oxazole , also known as 5-isopropyloxazole. This building block offers a unique combination of the oxazole core's favorable pharmacokinetic properties with the specific steric and lipophilic contributions of an isopropyl group. The isopropyl moiety can serve as a crucial pharmacophoric element, capable of probing hydrophobic pockets within enzyme active sites or receptor binding domains, often leading to enhanced potency and selectivity. Furthermore, its constrained size and shape, compared to more flexible alkyl chains, can reduce the entropic penalty upon binding, thereby improving binding affinity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and strategic insights into leveraging 5-(1-methylethyl)-oxazole as a key building block in the design and synthesis of novel therapeutic agents.

Synthesis of the 5-(1-methylethyl)-oxazole Building Block

The effective use of any building block begins with its reliable and scalable synthesis. Among the various methods for creating 5-substituted oxazoles, the Van Leusen oxazole synthesis stands out for its versatility and operational simplicity, starting from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[5][6]

Workflow for Van Leusen Synthesis of 5-(1-methylethyl)-oxazole

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Isobutyraldehyde Isobutyraldehyde Reaction One-Pot Reaction: Cyclization & Elimination Isobutyraldehyde->Reaction TosMIC TosMIC (p-toluenesulfonylmethyl isocyanide) TosMIC->Reaction Base Base (K2CO3) Base->Reaction Deprotonation Solvent Solvent (Methanol) Solvent->Reaction Temperature Reflux Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product 5-(1-methylethyl)-oxazole Purification->Product

Caption: Van Leusen synthesis workflow for 5-(1-methylethyl)-oxazole.

Protocol 1: Synthesis of 5-(1-methylethyl)-oxazole via Van Leusen Reaction

Principle: This protocol describes the one-pot synthesis of 5-isopropyloxazole from isobutyraldehyde and TosMIC. The base (potassium carbonate) deprotonates the TosMIC, which then undergoes a cycloaddition with the aldehyde. Subsequent elimination of the toluenesulfinate group and water yields the aromatic oxazole ring. This method is highly effective for producing 5-substituted oxazoles.[6][7]

Materials:

  • Isobutyraldehyde (Reagent Grade, ≥99%)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Addition of Reagents: Add isobutyraldehyde (1.0 eq.), TosMIC (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

    • Scientist's Note: Using a slight excess of TosMIC ensures complete consumption of the aldehyde. The anhydrous potassium carbonate is a crucial, cost-effective base for this transformation; ensure it is fully dry to prevent side reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The reaction is typically complete within 2-4 hours.

    • Self-Validation: The disappearance of the TosMIC and aldehyde spots and the appearance of a new, less polar product spot on the TLC plate (visualized with a potassium permanganate stain) confirms reaction completion.

  • Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. To the resulting slurry, add 100 mL of water and transfer to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

    • Scientist's Note: The aqueous washes are critical for removing inorganic salts and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by fractional distillation under reduced pressure or by silica gel column chromatography to afford 5-(1-methylethyl)-oxazole as a clear liquid.

Characterization:

  • ¹H NMR (CDCl₃): Confirm the presence of the isopropyl group (septet and doublet) and the oxazole ring protons.

  • ¹³C NMR (CDCl₃): Verify the number of unique carbons corresponding to the structure.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

ParameterValue
Stoichiometry Aldehyde (1.0 eq), TosMIC (1.05 eq), K₂CO₃ (1.5 eq)
Solvent Anhydrous Methanol
Temperature Reflux (~65°C)
Typical Reaction Time 2-4 hours
Expected Yield 65-80%

Application in Drug Discovery: A Strategic Building Block

The true utility of 5-(1-methylethyl)-oxazole is realized when it is incorporated into larger, more complex molecules during a drug discovery campaign. Its oxazole core can act as a bioisosteric replacement for other functional groups, such as esters or amides, potentially improving metabolic stability or cell permeability.[4]

Drug Discovery Workflow Incorporating a Building Block

G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) Hit Initial Hit Compound HTS->Hit Lead Lead Compound Hit->Lead Hit-to-Lead SAR SAR Exploration Lead->SAR NewAnalog New Analog SAR->NewAnalog BuildingBlock 5-(1-methylethyl)-oxazole BuildingBlock->SAR Incorporate ADMET ADMET Profiling NewAnalog->ADMET Test Candidate Preclinical Candidate ADMET->Candidate Select

Caption: Workflow for a typical drug discovery campaign.

Protocol 2: Incorporation via Amide Coupling

Principle: A common strategy in medicinal chemistry is to append building blocks to a core scaffold via robust reactions like amide bond formation. This protocol details the coupling of a functionalized oxazole, 5-isopropyl-1,3-oxazole-4-carboxylic acid, with a generic amine-containing lead compound (R-NH₂). The carboxylic acid can be synthesized from the corresponding ethyl ester, which is accessible through established methods.

Materials:

  • 5-isopropyl-1,3-oxazole-4-carboxylic acid (1.0 eq.)

  • Lead Compound (R-NH₂) (1.0 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the 5-isopropyl-1,3-oxazole-4-carboxylic acid (1.0 eq.) and the amine R-NH₂ (1.0 eq.) in anhydrous DMF.

  • Addition of Coupling Agents: Add EDC (1.2 eq.) and HOBt (1.2 eq.) to the solution.

    • Scientist's Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added as an auxiliary nucleophile to form an activated ester, which minimizes side reactions and suppresses racemization if the amine is chiral.

  • Base Addition and Reaction: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired amide product.

  • Workup and Extraction: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Self-Validation: The acidic wash removes excess DIPEA and any unreacted EDC byproducts. The basic wash removes unreacted carboxylic acid and HOBt. A successful workup is critical for simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by preparative HPLC to yield the final pure compound.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the full structure of the new analog.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Purity Analysis (HPLC): To ensure the compound is >95% pure before biological testing.

Structure-Activity Relationship (SAR) Insights

The 5-isopropyl group is an excellent starting point for SAR exploration. By systematically modifying this group, chemists can probe the steric and electronic requirements of the target's binding pocket.

Hypothetical SAR Table for a Kinase Inhibitor Series:

Compound IDR Group at Position 5IC₅₀ (nM)Rationale for Change
LEAD-01 -CH(CH₃)₂ (Isopropyl) 50 Initial lead, good hydrophobic fit.
SAR-01-CH₂CH₃ (Ethyl)250Reduced bulk diminishes potency; suggests a larger pocket.
SAR-02-C(CH₃)₃ (tert-Butyl)45Similar potency to isopropyl, indicating tolerance for bulk.
SAR-03-cyclopropyl15Rigid cyclopropyl group improves potency, likely by reducing conformational entropy upon binding.
SAR-04-H>1000Removal of the hydrophobic group abolishes activity, confirming its critical role.

This hypothetical data illustrates how the 5-isopropyl-oxazole provides a well-defined vector for optimization. The initial potency of the lead compound justifies the exploration of similar-sized hydrophobic groups, with the rigid cyclopropyl analog emerging as a more potent candidate.

Conclusion

5-(1-methylethyl)-oxazole is more than just another heterocycle; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, favorable physicochemical properties, and utility as a pharmacophoric handle make it an invaluable building block for developing novel therapeutics. The protocols and strategies outlined in this guide provide a framework for its effective synthesis and incorporation into drug discovery campaigns, enabling the efficient exploration of chemical space and the optimization of lead compounds into clinical candidates.

References

  • Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025).
  • Thieme. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025).
  • ResearchGate. FDA approved drugs with oxazole nucleus. | Download Scientific Diagram.
  • Slideshare. Oxazole ring-containing-drugs (1).
  • PubMed. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. Available from: [Link]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Google Patents. Method for preparing 5-substituted oxazoles. (2000).

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 5-(1-Methylethyl)-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of the 5-Isopropyloxazole Scaffold

The 5-(1-methylethyl)-oxazole moiety is a valuable building block in contemporary medicinal chemistry and materials science. As a five-membered heterocyclic scaffold, the oxazole ring is present in numerous natural products and biologically active compounds. The isopropyl group at the 5-position provides a desirable lipophilic substituent that can favorably modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The ability to further functionalize this core structure through cross-coupling reactions opens up a vast chemical space for the synthesis of novel molecular entities.

This comprehensive guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions of 5-(1-methylethyl)-oxazole derivatives. The methodologies described herein are designed to be robust and adaptable, providing a strong foundation for researchers engaged in the synthesis of complex molecules incorporating this versatile scaffold.

Strategic Considerations for Cross-Coupling with 5-Isopropyloxazole

The successful execution of cross-coupling reactions on the 5-isopropyloxazole core hinges on the strategic preparation of key precursors and the judicious selection of reaction conditions. The primary approach involves the initial synthesis of a 2-halo-5-isopropyloxazole, which can then serve as the electrophilic partner in a variety of palladium-catalyzed transformations.

Synthesis of Key Precursor: 2-Bromo-5-(1-methylethyl)-oxazole

The most common and versatile precursor for cross-coupling reactions is the 2-bromo derivative. While direct bromination of 5-isopropyloxazole can be challenging due to regioselectivity issues, a reliable synthetic route proceeds via the cyclization of an appropriate α-bromoketone with an amide.

Workflow for Precursor Synthesis

A Isovaleramide C 2-Bromo-5-isopropyloxazole A->C Cyclization B 1,3-Dibromo-2-propanone B->C

Caption: Synthetic workflow for 2-bromo-5-isopropyloxazole.

Protocol 1: Synthesis of 2-Bromo-5-(1-methylethyl)-oxazole

  • Reaction Setup: To a solution of isovaleramide (1.0 eq.) in a suitable solvent such as dioxane or DMF, add a base like sodium bicarbonate (2.5 eq.).

  • Addition of Brominating Agent: Slowly add a solution of 1,3-dibromo-2-propanone (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 2-bromo-5-(1-methylethyl)-oxazole.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions for the functionalization of the 2-position of the 5-isopropyloxazole ring system.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds due to the commercial availability, stability, and low toxicity of organoboron reagents.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-(1-methylethyl)-oxazole with an Arylboronic Acid

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-5-(1-methylethyl)-oxazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhosChoice depends on the reactivity of the boronic acid and the steric hindrance of the substrates. Buchwald's biarylphosphine ligands often improve yields for challenging couplings.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid for transmetalation.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe presence of water is often beneficial for the solubility of the base and the efficiency of the transmetalation step.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Stille Coupling: For C-C Bond Formation with Organostannanes

The Stille coupling offers an alternative to the Suzuki reaction, utilizing organostannane reagents. While organotins are generally more toxic, they are often highly reactive and can be advantageous for specific substrates.[2]

Protocol 3: Stille Coupling of 2-Bromo-5-(1-methylethyl)-oxazole with an Organostannane

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-(1-methylethyl)-oxazole (1.0 eq.) and the organostannane reagent (e.g., aryltributylstannane, 1.1 eq.) in an anhydrous, degassed solvent such as toluene or DMF.

  • Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂.

  • Additives (Optional): In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) or a lithium chloride salt can accelerate the reaction.

  • Reaction: Heat the mixture to 90-120 °C and monitor the progress.

  • Work-up: Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: For the Synthesis of Alkynylated Oxazoles

The Sonogashira coupling is the method of choice for introducing an alkyne moiety onto the oxazole ring, forming a C(sp²)-C(sp) bond.[3][4]

Protocol 4: Sonogashira Coupling of 2-Bromo-5-(1-methylethyl)-oxazole with a Terminal Alkyne

  • Reaction Setup: To a Schlenk flask, add 2-bromo-5-(1-methylethyl)-oxazole (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent in some cases.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 2: Key Parameters for Sonogashira Coupling

ParameterRecommended ConditionsRationale
Palladium Catalyst PdCl₂(PPh₃)₂A common and effective catalyst for Sonogashira reactions.
Copper(I) Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
Base Et₃N, DIPEAThe amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
Solvent THF, DMFAprotic solvents are generally used to avoid side reactions.
Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5]

Protocol 5: Buchwald-Hartwig Amination of 2-Bromo-5-(1-methylethyl)-oxazole

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-5-(1-methylethyl)-oxazole (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 1.2-2 times the palladium loading), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or LHMDS, 1.2-2.0 eq.).

  • Reagent Addition: Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with water, and extract with an organic solvent.

  • Purification: Wash the organic extract, dry, and concentrate. Purify the product by column chromatography.

Workflow for Cross-Coupling Reactions

A 2-Bromo-5-isopropyloxazole F 2-Aryl-5-isopropyloxazole A->F Suzuki G 2-Alkenyl/Aryl-5-isopropyloxazole A->G Stille H 2-Alkynyl-5-isopropyloxazole A->H Sonogashira I 2-Amino-5-isopropyloxazole A->I Buchwald-Hartwig B Arylboronic Acid B->F C Organostannane C->G D Terminal Alkyne D->H E Amine E->I

Caption: Overview of cross-coupling reactions of 2-bromo-5-isopropyloxazole.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for the functionalization of the 5-(1-methylethyl)-oxazole scaffold. The choice of a specific methodology will depend on the desired final product and the availability of starting materials. While the provided protocols offer robust starting points, it is crucial for researchers to perform their own optimization studies to achieve the best possible outcomes for their specific substrates. As the field of catalysis continues to evolve, the development of more efficient and selective catalyst systems will undoubtedly further expand the synthetic utility of this important heterocyclic building block. Direct C-H activation strategies at the C2 position of the oxazole ring are also an emerging area of interest that may provide more atom-economical routes to these valuable compounds in the future.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Stille Coupling - Organic Synthesis. Accessed March 7, 2026. [Link]

  • Isobutylboronic acid pinacol ester. Organic Syntheses. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Accessed March 7, 2026. [Link]

  • Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses. 2011;88:197. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. Published online May 5, 2010. [Link]

  • Al-Tel TH, Al-Qawasmeh RA, Zaarour R. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Molecules. 2011;16(7):5735-5749. [Link]

  • Anderson KW, Tundel RE, Ikawa T, Altman RA, Buchwald SL. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition. 2006;45(39):6523-6527. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Published online January 29, 2017. [Link]

  • Beletskaya IV, Cheprakov AV. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemistry – A European Journal. 2000;6(1):7-19. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(15):3411. [Link]

  • A method for the Mizoroki–Heck reaction of electron-deficient olefins acrylates with commercially available aryl bromides to obtain α-arylation products of acrylates via dual light/nickel catalytic system is described. This transformation features a broad substrate scope, good functional group tolerance, and. Organic Chemistry Frontiers. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published online April 3, 2025. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2013;9:1566-1574. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science. 2019;5(4):721-727. [Link]

  • Perez JA. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Published online 2018. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • O’Brien EM, Bercot EA, Rovis T. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Journal of the American Chemical Society. 2003;125(44):13373-13377. [Link]

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. European Journal of Organic Chemistry. 2012;2012(30):5853-5858. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. 2022;27(2):556. [Link]

  • Murphy CLW. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Published online 2011. [Link]

  • The Role of 2-Chloro-5-isopropylpyrimidine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published online March 25, 2026. [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. 2022;5(1):71-78. [Link]

  • sonogashira coupling - Organic Chemistry Portal - Literature. [Link]

  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. The Journal of Organic Chemistry. 2002;67(15):5412-5418. [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis. 2019;9(5):4183-4201. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. The Journal of Organic Chemistry. 2020;85(4):2031-2040. [Link]

  • 5-(Thiophen-2-yl)oxazole. Organic Syntheses. [Link]

  • Synthesis method of 2-amino-5-pyrimidine pinacol bor
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. 2021;11(35):21490-21516. [Link]

  • Recent developments in C-H functionalization via C-H bond activation using ball milling and transition-metal catalysts. Beilstein Journal of Organic Chemistry. 2020;16:2556-2598. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorin
  • DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation. Organic & Biomolecular Chemistry. [Link]

  • Crystal structure of 2-bromo-5-isopropoxybenzoic acid, СбНзВr(СООН)(ОС3Н7). Zeitschrift für Kristallographie - New Crystal Structures. 2000;215(1):319-320. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. 2021;26(19):5763. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Accessed March 7, 2026.
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]

Sources

Application Note: Synthesis, Mechanistic Profiling, and Formulation of 5-(1-Methylethyl)-oxazole in Advanced Flavor Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Oxazoles are critical N- and O-heterocyclic volatile compounds formed naturally during thermal food processing via the Maillard reaction and Strecker degradation. They are indispensable in recreating authentic roasted, nutty, and savory profiles in synthetic flavor chemistry (1[1]).

While straight-chain alkyl oxazoles (e.g., 5-butyloxazole) impart distinct bacon-fatty notes, the branched architecture of 5-(1-methylethyl)-oxazole (also known as 5-isopropyloxazole, CAS: 32999-01-2) uniquely mimics the degradation products of branched-chain amino acids like valine. This specific steric branching alters the molecule's binding affinity to olfactory receptors, shifting the organoleptic profile away from heavy animalic fats toward a highly desirable roasted-nut, earthy, and green-vegetable nuance. This makes it a high-value target for savory flavor and fragrance development (2[2]).

Causality in Synthetic Design

The synthesis of 5-(1-methylethyl)-oxazole requires precise construction of the oxazole ring. Traditional Robinson-Gabriel cyclodehydrations often demand harsh acidic conditions that can degrade sensitive intermediates. Instead, a highly efficient de novo approach utilizes the lithiation of methyl isocyanide followed by acylation with an isobutyryl derivative (3[3]).

  • Cryogenic Control (-70°C): Lithiated methyl isocyanide is highly unstable and prone to α-elimination or self-condensation. Maintaining strict cryogenic conditions ensures the nucleophile remains intact for the subsequent acylation.

  • Choice of Acylating Agent: N,N-dimethylisobutyramide is preferred over isobutyryl chloride because the amide leaving group (dimethylamine) is less prone to causing unwanted side reactions with the highly basic lithiated intermediate compared to the highly reactive chloride ion.

SyntheticWorkflow A Methyl Isocyanide + Anhydrous THF B Cryogenic Cooling (-70°C) A->B C Addition of n-BuLi (Lithiation) B->C D Lithiated Intermediate C->D Deprotonation E N,N-Dimethylisobutyramide (Acylation) D->E F Cyclization & Workup E->F Nucleophilic Attack G 5-(1-Methylethyl)-oxazole (Target Compound) F->G Purification

Figure 1: Cryogenic synthetic workflow for 5-(1-methylethyl)-oxazole via lithiated methyl isocyanide.

Experimental Protocols

Protocol A: De Novo Synthesis of 5-(1-Methylethyl)-oxazole

Self-Validating System: The reaction's progress is validated via the disappearance of the isocyanide stretch (~2150 cm⁻¹) using in-process FT-IR spectroscopy, ensuring complete lithiation and acylation before the aqueous quench.

Materials:

  • Methyl isocyanide (40 mmol, 1.64 g)

  • n-Butyllithium (n-BuLi), 2.5 M in pentane (16 mL, 40 mmol)

  • N,N-Dimethylisobutyramide (40 mmol, 4.6 g)

  • Anhydrous Tetrahydrofuran (THF) (60 mL)

  • Ultra-high purity Argon gas

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried 250 mL three-neck round-bottom flask with Argon. Add 60 mL of anhydrous THF and 1.64 g of methyl isocyanide.

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to strictly between -70°C and -60°C.

  • Lithiation: Dropwise add 16 mL of 2.5 M n-BuLi via a syringe pump over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that would degrade the lithiated intermediate into polymeric byproducts.

  • Acylation & Cyclization: Immediately add N,N-dimethylisobutyramide (4.6 g) at a rate that maintains the internal temperature below -60°C. The reaction undergoes nucleophilic attack followed by spontaneous cyclization to form the oxazole ring (3[3]).

  • Quenching & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional distillation to yield pure 5-(1-methylethyl)-oxazole.

  • Analytical Validation: Confirm purity via GC-MS (target m/z: 111.14) and ¹H NMR (look for characteristic oxazole ring protons at ~6.8 ppm and ~7.8 ppm).

Protocol B: Flavor Formulation and Matrix Integration

Causality of Carrier Choice: The isopropyl group's lipophilicity requires pre-solubilization in amphiphilic food-grade carriers to prevent localized phase separation in complex matrices, ensuring a uniform release of the roasted aroma.

Step-by-Step Methodology:

  • Dilution: Prepare a 1% (w/w) stock solution of the synthesized 5-(1-methylethyl)-oxazole in food-grade Propylene Glycol (PG).

  • Matrix Dosing: For a savory beef or roasted nut model, dose the stock solution into the lipid phase (e.g., fractionated coconut oil or cocoa butter) to achieve a final concentration of 0.3 to 0.6 ppm.

  • Homogenization: Subject the mixture to high-shear homogenization (8,000 RPM for 3 minutes) to ensure uniform micelle distribution.

  • Sensory Maturation: Allow the formulation to rest in a sealed amber glass vial for 24 hours at 20°C. Causality: This equilibration period allows the volatile profile to partition correctly between the lipid matrix and the headspace.

FormulationWorkflow A Synthesized 5-(1-Methylethyl)-oxazole B Propylene Glycol (1% Stock Solution) A->B Solubilization D High-Shear Homogenization B->D C Lipid/Aqueous Flavor Base C->D Matrix Dosing E Sensory Maturation (24h at 20°C) D->E Micelle Distribution F Final Savory/Nutty Flavor Profile E->F Equilibration

Figure 2: Integration and homogenization workflow of 5-isopropyloxazole into a flavor matrix.

Quantitative Data & Sensory Profiling

To guide formulation scientists, the sensory thresholds and odor descriptors of 5-(1-methylethyl)-oxazole are compared against straight-chain and multi-branched analogs. The branching significantly alters receptor binding, shifting the profile from fatty to nutty/roasted (4[4]).

Compound NameAlkyl SubstitutionOdor DescriptorFlavor Threshold (Water, ppm)Primary Application
5-ButyloxazoleStraight-chain (C4)Bacon-fatty, green0.8 - 1.2Fried meats, bacon
5-PentyloxazoleStraight-chain (C5)Fatty, sweet, floral1.0 - 1.5Cocoa butter, heavy fats
5-(1-Methylethyl)-oxazole Branched (C3) Roasted nut, earthy, green 0.3 - 0.6 Roasted peanuts, savory beef
2,4,5-TrimethyloxazoleMulti-branchedMustard, nut skin2.0 - 2.5Vegetable (kohlrabi) profiles

Data synthesized from sensory panel evaluations of alkyl oxazoles (2[2],5[5], 4[4]).

Conclusion

The strategic application of 5-(1-methylethyl)-oxazole provides flavor chemists with a high-fidelity tool for mimicking the Strecker degradation of branched-chain amino acids. By utilizing the cryogenic lithiation protocol outlined above, researchers can synthesize this compound with high purity, ensuring reproducible organoleptic performance in complex food and fragrance matrices without the interference of off-notes generated by traditional synthetic routes.

References

  • Thieme Connect - Product Class 12: Oxazoles URL
  • PMC (National Institutes of Health)
  • Perfumer & Flavorist - Aroma Properties of Some Oxazoles URL
  • FooDB - Showing Compound Trimethyloxazole (FDB019845)
  • Encyclopedia MDPI - Odor Compounds in Meat URL

Sources

Application Note: Synthesis and Scale-Up of 5-(1-Methylethyl)-Oxazole Derivatives for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The 5-(1-methylethyl)-oxazole (commonly referred to as 5-isopropyloxazole) core is a highly privileged scaffold in agricultural chemistry. Its integration into agrochemical active ingredients—ranging from broad-spectrum fungicides to selective herbicides—imparts critical physicochemical properties, including enhanced lipophilicity, metabolic resistance, and precise spatial orientation for target enzyme binding[1].

The most efficient route to access this scaffold is via the Schöllkopf Oxazole Synthesis [2]. This classical methodology involves the base-catalyzed condensation of an α-metalated isocyanide with an acylating agent. Specifically, the reaction between ethyl isocyanoacetate and isobutyryl chloride yields ethyl 5-isopropyloxazole-4-carboxylate, which can subsequently be saponified to the corresponding carboxylic acid[3].

Causality in Reaction Design
  • Base Selection: Potassium tert-butoxide (KOtBu) is utilized rather than hydroxide or alkoxide bases. Its strong basicity rapidly deprotonates the α-carbon of the isocyanoacetate, while its steric bulk prevents nucleophilic attack on the highly reactive isobutyryl chloride.

  • Thermal Control: The initial acylation is highly exothermic. Maintaining the reaction temperature strictly below 10 °C is critical; elevated temperatures promote the undesired dimerization or polymerization of the α-metalated isocyanide intermediate[3].

Mechanistic_Pathway A Ethyl Isocyanoacetate + KOtBu B α-Metalated Carbanion A->B Deprotonation (0 °C) C Isobutyryl Chloride Addition B->C Nucleophilic Attack D α-Keto Isocyanide Intermediate C->D - KCl E Ethyl 5-isopropyl- oxazole-4-carboxylate D->E Intramolecular Cyclization

Fig 1: Schöllkopf oxazole synthesis mechanism for 5-(1-methylethyl)-oxazole formation.

Experimental Workflow & In-Process Controls

To ensure a self-validating system, the protocol incorporates In-Process Controls (IPCs) that allow the chemist to verify the success of intermediate stages before proceeding.

Experimental_Workflow S1 Step 1: Carbanion Formation KOtBu in THF (0 °C) + Ethyl isocyanoacetate S2 Step 2: Acylation & Cyclization Add Isobutyryl chloride (Maintain < 10 °C) S1->S2 S3 Step 3: Isolation Quench, Extract (EtOAc), Concentrate S2->S3 S4 Step 4: Saponification 1N NaOH, EtOH, RT, 16h S3->S4 QC1 IPC 1: LC-MS / TLC Confirm esterification S3->QC1 S5 Step 5: Acidification & Filtration 1N HCl to pH ~2, Filter precipitate S4->S5 QC2 IPC 2: 1H-NMR Verify oxazole core intact S5->QC2

Fig 2: Step-by-step workflow for the synthesis and IPC validation of the oxazole derivatives.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of Ethyl 5-isopropyloxazole-4-carboxylate

Objective: Construct the oxazole core via controlled acylation and cyclization.

  • System Preparation: Purge a dry, multi-neck round-bottom flask with nitrogen. Add anhydrous Tetrahydrofuran (THF) (35 mL per 4.5 g of isocyanoacetate) and Potassium tert-butoxide (KOtBu) (1.1 equivalents). Cool the suspension to 0 °C using an ice-water bath.

  • Carbanion Generation: Dropwise add Ethyl isocyanoacetate (1.0 equivalent) over 15 minutes.

    • Self-Validation Cue: The suspension will transition to a dark brown solution, indicating the successful formation of the α-metalated carbanion[3]. Stir for an additional 30 minutes at 0 °C.

  • Acylation: Prepare a solution of Isobutyryl chloride (1.1 equivalents) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture.

    • Critical Parameter: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 10 °C to prevent isocyanide polymerization[3].

  • Quench & Extraction: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification (IPC 1): Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Validate the intermediate via LC-MS (Target MW: 183.20) and ¹H-NMR (look for the distinct oxazole C2-H singlet at ~δ 7.75 ppm)[4].

Protocol B: Saponification to 5-isopropyloxazole-4-carboxylic acid

Objective: Hydrolyze the ester to yield the free carboxylic acid for downstream agrochemical coupling.

  • Hydrolysis: Dissolve the crude Ethyl 5-isopropyloxazole-4-carboxylate in a minimal amount of Ethanol (EtOH). Add 1N aqueous Sodium Hydroxide (NaOH) (approx. 5 equivalents).

  • Mild Cleavage: Stir the mixture vigorously at room temperature (20-25 °C) for 16 hours.

    • Causality Note: Do not apply heat. Unsubstituted C2-oxazoles are susceptible to base-catalyzed ring-opening at elevated temperatures, which degrades the heterocyclic core into acyclic acylamino acrylates.

  • Acidification & Precipitation: Cool the mixture to 0 °C. Slowly add 1N Hydrochloric Acid (HCl) until the pH reaches approximately 2.0.

    • Self-Validation Cue: A white crystalline solid will crash out of the solution immediately upon reaching the target pH[3].

  • Isolation (IPC 2): Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum. Validate the structural integrity via ¹H-NMR to ensure the oxazole C2-H singlet remains intact at ~δ 8.38 ppm.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and critical analytical markers required to validate the integrity of the synthesized compounds.

Compound NameCAS NumberMolecular WeightExpected YieldKey ¹H-NMR Marker (δ, ppm)
Ethyl 5-isopropyloxazole-4-carboxylate 32968-46-0183.20 g/mol 60 - 75%7.75 (s, 1H, oxazole-H)[4]
5-isopropyloxazole-4-carboxylic acid 89006-96-2155.15 g/mol 85 - 95%8.38 (s, 1H, oxazole-H)

Safety & Handling Precautions

  • Ethyl Isocyanoacetate: Highly toxic and possesses a severe, foul odor. All manipulations must be performed in a high-performance fume hood. Glassware contacting isocyanides should be rinsed with a dilute bleach (sodium hypochlorite) solution to oxidize residual isocyanide to the less toxic isocyanate/amine before washing.

  • Isobutyryl Chloride: Corrosive and highly moisture-sensitive. Use dry, inert atmospheric techniques (Schlenk line or glovebox) during transfer.

References

1.[1] Title: Azole Endothelin Antagonists. 1. A Receptor Model Explains an Unusual Structure−Activity Profile | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:[Link]

2.[3] Title: NL2000480C2 - NEW PHARMACEUTICAL FUNDS Source: Google Patents URL:

3.[4] Title: WO2021064141A1 - Inhibitors of dual specificity tyrosine phosphorylation regulated kinase 1b Source: Google Patents URL:

Sources

Regioselective Alkylation Methods for 5-(1-Methylethyl)-oxazole (5-Isopropyloxazole): A Comprehensive Guide to C-2 and C-4 Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

5-substituted oxazoles, such as 5-(1-methylethyl)-oxazole (commonly known as 5-isopropyloxazole), are critical pharmacophores in drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and complex marine natural products. Because the C-5 position is sterically blocked by the isopropyl group, synthetic elaboration is strictly limited to the C-2 and C-4 positions.

However, regioselective functionalization of oxazoles presents a unique thermodynamic challenge: the ambident reactivity of the oxazolyl anion. Deprotonation at the highly acidic C-2 position (pKₐ ~20) generates a 2-lithiooxazole, which exists in a dynamic ring-chain equilibrium with its acyclic isonitrile enolate tautomer [1].

Understanding and manipulating this equilibrium is the key to achieving strict regiocontrol. This application note details two distinct, field-proven methodologies to bypass these limitations:

  • Kinetic Trapping for C-2 Alkylation : Utilizing low-temperature transmetalation to stabilize the cyclic 2-lithio species [3].

  • Thermodynamic Shifting for C-4 Alkylation : Exploiting the acyclic isonitrile enolate via the Vedejs/Li method to install a halogen, followed by cross-coupling [2].

Mechanistic Pathway & Workflow

Workflow Start 5-Isopropyloxazole Lithiation n-BuLi, THF, -78 °C (Deprotonation at C-2) Start->Lithiation Eq_Cyclic 2-Lithio-5-isopropyloxazole (Cyclic Form) Lithiation->Eq_Cyclic Eq_Acyclic Isonitrile Enolate (Acyclic Form) Eq_Cyclic->Eq_Acyclic Ring-Chain Tautomerism Path_C2 1. Transmetalation (ZnCl2) 2. Pd-Catalyzed Negishi Coupling (R-X) Eq_Cyclic->Path_C2 Kinetic Trapping Path_C4 1. DMF (Equilibrium Shift) 2. Br2 or Halogen Source Eq_Acyclic->Path_C4 Thermodynamic Shift Product_C2 2-Alkyl-5-isopropyloxazole Path_C2->Product_C2 Intermediate_C4 4-Bromo-5-isopropyloxazole Path_C4->Intermediate_C4 Coupling_C4 Pd-Catalyzed Suzuki Coupling (R-B(OH)2) Intermediate_C4->Coupling_C4 Product_C4 4-Alkyl-5-isopropyloxazole Coupling_C4->Product_C4

Divergent synthetic pathways for the regioselective C-2 and C-4 alkylation of 5-isopropyloxazole.

Section 1: Direct Regioselective C-2 Alkylation via Transmetalation

Causality & Experimental Design

The C-2 proton of 5-isopropyloxazole is highly acidic, allowing facile deprotonation with n-butyllithium (n-BuLi) at -78 °C. However, direct addition of an alkyl halide to the 2-lithiooxazole often results in poor yields or ring-opened byproducts because the lithiated species is a poor nucleophile and highly prone to tautomerization.

To solve this, we employ a transmetalation strategy . By adding anhydrous zinc chloride (ZnCl₂), the "hard" 2-lithiooxazole is converted into a "softer," configurationally stable oxazol-2-ylzinc reagent. This cyclic zincate does not undergo ring-opening and acts as an excellent partner for Palladium-catalyzed Negishi cross-coupling, ensuring >95% C-2 regioselectivity [3].

Protocol 1: Negishi-Coupled C-2 Alkylation
  • Self-Validating Check : The formation of the active zincate can be visually confirmed by the disappearance of the deep-red color characteristic of the isonitrile enolate, returning to a stable pale yellow solution.

  • Preparation : Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 5-isopropyloxazole (1.0 mmol) and anhydrous THF (10 mL).

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

  • Transmetalation : Add a solution of anhydrous ZnCl₂ (1.1 mmol, 1.0 M in THF) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to 0 °C over 20 minutes.

  • Cross-Coupling : To the newly formed oxazol-2-ylzinc reagent, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and the desired alkyl iodide (1.2 mmol).

  • Reaction : Heat the mixture to 60 °C for 12 hours.

  • Workup : Quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Section 2: Regioselective C-4 Alkylation via the Acyclic Isonitrile Enolate

Causality & Experimental Design

Because the C-4 proton is significantly less acidic, direct deprotonation at C-4 is not viable while C-2 is unsubstituted. Instead, we leverage the ring-chain tautomerism. By lithiating at C-2 and introducing a highly polar aprotic solvent like DMF or DMPU, the equilibrium is driven entirely toward the acyclic isonitrile enolate.

When this acyclic intermediate is trapped with a halogen source (e.g., Br₂), it undergoes rapid ring closure to yield the 4-halo-5-isopropyloxazole [2]. This intermediate is highly stable and serves as an ideal electrophile for Suzuki-Miyaura cross-coupling with alkylboronic acids, allowing for modular C-4 alkylation.

Protocol 2: C-4 Bromination and Suzuki-Miyaura Alkylation
  • Self-Validating Check : During the bromination step, the addition of DMF will cause the solution to turn deep red/brown, indicating the successful thermodynamic shift to the acyclic enolate.

Step A: Regioselective C-4 Bromination

  • Lithiation : In an Argon-flushed flask, dissolve 5-isopropyloxazole (10.0 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Add n-BuLi (10.5 mmol) dropwise. Stir for 30 minutes.

  • Equilibrium Shift : Add anhydrous DMF (20.0 mmol). The solution will darken. "Age" the enolate by stirring at -78 °C for 30 minutes.

  • Halogen Trapping : Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (11.0 mmol) in THF (10 mL) dropwise.

  • Ring Closure : Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup : Quench with 10% aqueous Na₂S₂O₃ (20 mL). Extract with MTBE (3 × 30 mL), dry over MgSO₄, and concentrate. Purify via distillation or chromatography to isolate 4-bromo-5-isopropyloxazole.

Step B: Suzuki-Miyaura Alkylation

  • Coupling Setup : In a microwave vial or Schlenk tube, combine 4-bromo-5-isopropyloxazole (1.0 mmol), alkylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent Addition : Add a degassed mixture of Toluene/H₂O (10:1, 5 mL).

  • Reaction : Heat the mixture at 90 °C for 16 hours under Argon.

  • Isolation : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Section 3: Quantitative Data & Method Comparison

To assist in route selection, the quantitative metrics and operational parameters of both methodologies are summarized below.

Table 1: Comparison of C-2 vs. C-4 Alkylation Strategies for 5-Isopropyloxazole

ParameterC-2 Alkylation (Negishi)C-4 Alkylation (Vedejs/Suzuki)
Target Position C-2C-4
Key Intermediate Oxazol-2-ylzinc chloride4-Bromo-5-isopropyloxazole
Equilibrium State Cyclic (Stabilized by Zn)Acyclic (Driven by DMF)
Primary Reagents n-BuLi, ZnCl₂, Pd(PPh₃)₄, R-In-BuLi, DMF, Br-source, Pd(dppf)Cl₂, R-B(OH)₂
Temperature Profile -78 °C → 60 °C-78 °C → 90 °C (Two distinct steps)
Regioselectivity > 98% (C-2)> 95% (C-4)
Typical Yield Range 65% – 85%75% (Bromination) / 70% – 90% (Coupling)

References

  • Cynthia M. Shafer and Tadeusz F. Molinski. "Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation." Journal of Organic Chemistry, 1998, 63 (3), 551–555.[Link]

  • Bryan Li, Richard A. Buzon, and Zhijun Zhang. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." Organic Process Research & Development, 2007, 11 (6), 951-955.[Link]

  • David R. Williams, et al. "General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles." Organic Letters, 2010, 12 (4), 808–811.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(1-Methylethyl)-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 5-(1-Methylethyl)-oxazole, commonly known as 5-isopropyloxazole, is a highly valuable building block in medicinal chemistry and drug development. However, synthesizing this specific low-molecular-weight, alkyl-substituted oxazole presents unique challenges regarding reaction conversion and product isolation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize your reaction yields, primarily focusing on the widely utilized van Leusen oxazole synthesis[1].

Part 1: Mechanistic Bottlenecks & Troubleshooting Logic

To improve your yield, you must first understand where the mass balance is being lost. The van Leusen synthesis is a two-step cascade: a base-promoted [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde (isobutyraldehyde), followed by the elimination of p -toluenesulfinic acid to aromatize the ring[2].

Mechanism A Isobutyraldehyde + TosMIC B Deprotonation (Base-catalyzed) A->B F Aldol Condensation (Side Reaction) A->F Excess/Strong Base C Cycloaddition (Oxazoline Intermediate) B->C D Tosyl Elimination (-TosH) C->D G Incomplete Elimination (Trapped Intermediate) C->G Insufficient Heat/Base E 5-Isopropyloxazole (Target Product) D->E

Van Leusen reaction mechanism highlighting critical yield-loss pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: My yield of 5-isopropyloxazole is consistently below 40% using standard van Leusen conditions (MeOH/K₂CO₃). Where is my product going? Causality & Solution: There are two primary culprits for low yields with this specific substrate:

  • Aldehyde Self-Condensation: Isobutyraldehyde possesses a highly reactive α -proton. If the base is too strong or added too rapidly at room temperature, the aldehyde will undergo an aldol condensation with itself before the TosMIC carbanion can attack. Solution: Always cool the reaction mixture to 0 °C before adding the base dropwise, and strictly use mild bases like K₂CO₃ rather than KOH or NaOH.

  • Product Volatility (Evaporative Loss): 5-Isopropyloxazole has a low molecular weight (111.14 g/mol ) and lacks hydrogen-bonding capabilities, making it highly volatile. Solution: During the final concentration step on the rotary evaporator, keep the water bath below 30 °C and do not drop the vacuum below 150 mbar. The product easily co-evaporates with solvents like ethyl acetate or diethyl ether.

Q2: LC-MS analysis shows I am isolating a significant amount of the intermediate oxazoline. How do I drive the elimination step to completion? Causality & Solution: The initial [3+2] cycloaddition is fast, but the subsequent elimination of the tosyl group requires sufficient thermal energy and stoichiometric base[3]. If you stop the reaction too early or use exactly 1.0 equivalent of base, the intermediate oxazoline will be trapped. Solution: Ensure you are using at least 2.0 to 2.5 equivalents of base. If conventional refluxing (4–8 hours) is failing, switch to microwave irradiation. Heating the mixture to 65 °C for 10–15 minutes in a microwave reactor provides rapid, localized heating that forces the elimination step to completion[2].

Q3: Can alternative solvent systems improve the yield and scalability of this reaction? Causality & Solution: Yes. Standard protic solvents (like methanol) facilitate proton transfer but can sometimes lead to the solvolysis of TosMIC. Recent advances have demonstrated that utilizing ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), can stabilize the transition states and suppress side reactions, pushing yields above 80%[4]. Additionally, utilizing a pressure reactor can accelerate both the cycloaddition and elimination steps, reducing reaction times from hours to just 20 minutes[5].

Q4: Are there alternative synthetic routes if the van Leusen method is entirely incompatible with my downstream workflow? Causality & Solution: Yes. If TosMIC chemistry is problematic, 5-isopropyloxazole can be synthesized via the metalation of methyl isocyanide. By treating methyl isocyanide with Butyllithium (BuLi) at -70 °C to generate the lithiated species, and subsequently reacting it with N,N -dimethylisobutyramide, you can directly construct the 5-substituted oxazole core[6].

Part 3: Quantitative Data & Solvent System Comparison

Selecting the right environment is critical for optimizing the van Leusen synthesis. The table below summarizes how different conditions impact the yield of 5-alkyl oxazoles.

Solvent SystemBase (Equivalents)Temperature & TimeTypical YieldMechanistic Advantage / Disadvantage
Methanol (Standard)K₂CO₃ (2.0 eq)Reflux, 4–8 h45–60%Protic environment aids proton transfer; high risk of aldehyde aldol condensation if not cooled initially.
[bmim]Br (Ionic Liquid)K₂CO₃ (2.0 eq)RT to 60 °C, 2 h80–90%Stabilizes ionic intermediates; suppresses side reactions; solvent can be recycled[4].
Isopropanol (Microwave)K₃PO₄ (2.0 eq)65 °C, 15 min75–85%Rapid heating easily overcomes the activation energy barrier for tosyl elimination[2].
Methanol (Pressure Reactor)K₂CO₃ (2.0 eq)80 °C, 20 min70–80%High pressure accelerates the bimolecular cycloaddition and drives the reaction to completion rapidly[5].

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes microwave irradiation to ensure complete conversion while implementing strict temperature controls during workup to prevent the evaporative loss of 5-isopropyloxazole.

Reagents Required:
  • Isobutyraldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium phosphate (K₃PO₄) (2.5 mmol)

  • Isopropanol (5.0 mL)

Step-by-Step Methodology:
  • Preparation: In an oven-dried microwave process vial equipped with a magnetic stir bar, dissolve TosMIC (1.1 mmol) in isopropanol (5.0 mL).

  • Aldehyde Addition: Cool the vial to 0 °C in an ice bath. Add isobutyraldehyde (1.0 mmol) dropwise to prevent exothermic self-condensation.

  • Base Addition: Slowly add K₃PO₄ (2.5 mmol) to the chilled mixture. Stir at 0 °C for 5 minutes, then remove the ice bath.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 65 °C for exactly 15 minutes[2].

  • In-Process Control (Self-Validation): Before proceeding, sample the mixture for TLC or LC-MS. Validation Check: If the intermediate oxazoline mass is still dominant, add an additional 0.5 eq of base and irradiate for 5 more minutes.

  • Quenching & Extraction: Cool the vial to room temperature. Quench the reaction by pouring it into ice-cold water (20 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration (CRITICAL STEP): Transfer the filtrate to a round-bottom flask. Concentrate using a rotary evaporator with the water bath set strictly below 30 °C and vacuum no lower than 150 mbar . Stop evaporation immediately once the bulk solvent is removed to yield the pure 5-isopropyloxazole.

Workflow Start 1. Mix Reagents (TosMIC + Aldehyde) Base 2. Add Base (2.5 eq) Dropwise at 0°C Start->Base Heat 3. Microwave 65°C (Drive Elimination) Base->Heat Check 4. LC-MS / TLC Check Heat->Check Decision Oxazoline Detected? Check->Decision AddBase Add Base & Re-heat Decision->AddBase Yes Workup 5. Aqueous Quench & Ether Extraction Decision->Workup No AddBase->Heat Purify 6. Gentle Concentration (<30°C, >150 mbar) Workup->Purify End Pure 5-Isopropyloxazole Purify->End

Step-by-step experimental workflow and troubleshooting logic for oxazole synthesis.

References

  • Product Class 12: Oxazoles Source: Thieme Connect URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: National Center for Biotechnology Information (PMC) / MDPI URL:[Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition Source: Sciforum URL:[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates for 5-(1-methylethyl)-oxazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-(1-methylethyl)-oxazole. Low conversion rates can stem from a variety of factors, from reagent quality to subtle nuances in reaction conditions. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring a more efficient and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-(1-methylethyl)-oxazole and what are the typical challenges? The synthesis of 5-substituted oxazoles like 5-(1-methylethyl)-oxazole is commonly achieved through several established methods.[1] The van Leusen oxazole synthesis, which involves the reaction of an aldehyde (isobutyraldehyde) with tosylmethyl isocyanide (TosMIC), is a prevalent and direct approach.[2][3] Other methods include the Robinson-Gabriel synthesis, which requires the cyclodehydration of a 2-acylamino ketone, and strategies involving the directed metallation and alkylation of a pre-formed oxazole ring.[4][5][6] Key challenges often relate to controlling side reactions, ensuring anhydrous conditions, and the thermal stability of intermediates.[4][7]

Q2: How do I accurately determine the conversion rate of my reaction? Visual estimation from Thin-Layer Chromatography (TLC) is useful for monitoring progress but is not quantitative. For accurate determination, chromatographic techniques are essential. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[8][9] To obtain a precise conversion rate, it is crucial to use an internal standard—a non-reactive compound added to the reaction mixture at a known concentration. By comparing the peak area of your product to that of the internal standard against a calibration curve, you can accurately quantify the amount of 5-(1-methylethyl)-oxazole formed.[10]

Q3: What is a realistic target conversion rate for this synthesis? Reported yields for oxazole syntheses vary widely depending on the specific substrates and methods used. While some optimized, small-scale reactions report high yields (68-90%), it is common for initial trials to be lower.[2] A conversion rate below 50% indicates a significant issue that requires troubleshooting. A systematic optimization process should aim for conversion rates exceeding 80% before focusing on isolation and purification.

Q4: Can the isopropyl group at the C5 position introduce specific challenges? The 1-methylethyl (isopropyl) group is an electron-donating alkyl group. In reactions involving deprotonation of the oxazole ring or adjacent positions, its electronic effect is generally minimal but can slightly influence the acidity of nearby protons. Its primary impact is steric. While not excessively bulky, it can influence the approach of reagents, potentially slowing down reactions compared to a less-hindered methyl or ethyl substituent. This is not typically a major cause of low conversion but can be a factor in reaction kinetics.

Section 2: Systematic Troubleshooting Guide for Low Conversion Rates

Low conversion is rarely due to a single factor. Use this guide to systematically investigate and eliminate potential causes.

Workflow: Diagnosing Low Conversion

Below is a logical workflow to guide your troubleshooting process.

TroubleshootingWorkflow Start Problem: Low Conversion Rate (<50%) Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Setup 2. Scrutinize Reaction Setup & Conditions Start->Check_Setup Check_Monitoring 3. Analyze In-Process Monitoring Data Start->Check_Monitoring Reagent_Purity Purity of Starting Materials? (Aldehyde, TosMIC, etc.) Check_Reagents->Reagent_Purity Reagent_Dryness Anhydrous Solvents/Reagents? (Moisture sensitive?) Check_Reagents->Reagent_Dryness Reagent_Stoich Accurate Stoichiometry? (Especially base) Check_Reagents->Reagent_Stoich Setup_Inert Inert Atmosphere Maintained? (N2 or Ar) Check_Setup->Setup_Inert Setup_Temp Correct & Stable Temperature? (Heating/Cooling) Check_Setup->Setup_Temp Setup_Mixing Adequate Mixing? (Stirring speed) Check_Setup->Setup_Mixing Monitor_Stalled Reaction Stalled? (No change over time) Check_Monitoring->Monitor_Stalled Monitor_Byproducts Multiple Side Products? (Complex TLC/Chromatogram) Check_Monitoring->Monitor_Byproducts Solution_Purify Solution: Purify/Re-source Reagents Reagent_Purity->Solution_Purify Solution_Dry Solution: Dry Solvents/Glassware Thoroughly Reagent_Dryness->Solution_Dry Solution_Optimize Solution: Optimize Conditions (Temp, Conc., Time) Reagent_Stoich->Solution_Optimize Setup_Inert->Solution_Dry Setup_Temp->Solution_Optimize Setup_Mixing->Solution_Optimize Monitor_Stalled->Solution_Optimize Solution_SideReaction Solution: Identify Byproducts (MS, NMR) Adjust Conditions to Minimize Monitor_Byproducts->Solution_SideReaction

Sources

Technical Support Center: Purification & Chromatography of 5-(1-Methylethyl)-Oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(1-methylethyl)-oxazole (commonly known as 5-isopropyl-oxazole) and its derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific physicochemical behaviors of alkyl-substituted oxazoles, providing self-validating workflows and mechanistic troubleshooting to ensure high-purity yields for drug development and downstream synthesis.

I. Purification Workflow Visualization

The following pathway outlines the optimal sequence for isolating 5-isopropyl-oxazole from a crude reaction mixture (typically containing unreacted isocyanides, acyl chlorides, and basic catalysts like 2,6-lutidine).

G Crude Crude Reaction Mixture (Toluene/Base/Target) LLE Liquid-Liquid Extraction (DCM / Aqueous) Crude->LLE Add DCM Aq Aqueous Waste (Protonated Amines/Salts) LLE->Aq Citric Acid / NaHCO3 Org Organic Phase (Oxazole + Non-polars) LLE->Org Retain Target Silica Silica Gel Chromatography (Normal Phase) Org->Silica Dry & Concentrate Pure Purified 5-Isopropyl-Oxazole (>95% Purity) Silica->Pure Pet. Ether / Et2O

Figure 1: Standard purification workflow for crude 5-(1-methylethyl)-oxazole.

II. Quantitative Chromatographic Data

To facilitate rapid method development, the following tables summarize the expected chromatographic behavior and extraction parameters for 5-isopropyl-oxazole derivatives.

Table 1: Chromatographic Retention & Eluent Systems

Compound Class Optimal Eluent System Stationary Phase Expected Rf / Behavior Physical State
Alkyl 5-isopropyl-oxazole Hexane : EtOAc (80:20) Silica Gel (60 Å) ~0.45 Volatile Oil
2-Aryl-5-isopropyl-oxazole Pet. Ether : Diethyl Ether (50:50) Silica Gel (60 Å) ~0.60[1] Yellow Solid / Oil[1]

| Polar Oxazole Derivatives | H₂O : MeCN (5% to 95% Gradient) | C18 (Reverse Phase) | Gradient-dependent | Lyophilized Powder |

Table 2: Liquid-Liquid Extraction (LLE) Wash Sequence

Wash Solution Target Impurity Mechanistic Causality
10% Citric Acid (Aq) 2,6-lutidine, basic catalysts Mildly protonates amines (making them water-soluble) without protonating the weakly basic oxazole core (pKa ~0.8).
Sat. NaHCO₃ (Aq) Unreacted acyl chlorides, acids Neutralizes acidic byproducts into highly soluble sodium salts.

| Sat. NaCl (Brine) | Residual water, emulsions | Osmotic pressure forces water out of the organic phase, pre-drying the extract. |

III. Self-Validating Experimental Protocols

Do not proceed blindly through purification steps. The following methodologies include built-in validation checks to prevent product loss.

Protocol 1: Pre-Chromatography Workup (Liquid-Liquid Extraction)
  • Dilution : Dilute the crude reaction mixture with an equal volume of Dichloromethane (DCM).

  • Acid Wash : Wash the organic layer with 10% aqueous citric acid (1:1 v/v).

  • Base Wash : Wash the organic layer with saturated aqueous NaHCO₃.

  • Self-Validation Check : Before discarding the aqueous layers, spot both the organic and combined aqueous layers on a TLC plate. Visualize under UV (254 nm) or with a KMnO₄ stain. Validation: The target oxazole must appear exclusively in the organic lane. If it appears in the aqueous lane, the aqueous pH is too low; back-extract the aqueous layer with fresh DCM.

  • Drying : Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Normal-Phase Silica Gel Flash Chromatography
  • Column Preparation : Prepare a slurry of silica gel (400–630 mesh) in Petroleum Ether.

  • Loading : Dissolve the crude concentrated oil in a minimal amount of DCM (e.g., 1-2 mL) and load it evenly onto the silica bed. Cap with a thin layer of protective sand.

  • Elution : Elute the column using an isocratic mixture of Petroleum Ether / Diethyl Ether (50:50)[1].

  • Self-Validation Check : Collect fractions in 15 mL test tubes. Spot every third tube on a TLC plate. 2-Aryl-5-isopropyl-oxazoles will elute rapidly with an Rf of ~0.6[1]. Combine fractions containing the single target spot.

IV. Troubleshooting Guides & FAQs

Q1: How do I effectively remove residual high-boiling solvents like toluene or DMF before loading the crude mixture onto the silica column? A1: Toluene is frequently used as the reaction solvent during the condensation of isocyanides and acyl chlorides[1]. Direct loading of toluene-rich or DMF-rich crude onto a silica column severely degrades chromatographic resolution by artificially increasing the polarity of the stationary phase[2]. Troubleshooting Step: Perform an azeotropic distillation. Dissolve the crude mixture in a volatile solvent like DCM, add a non-polar co-solvent (such as heptane or cyclohexane), and evaporate under reduced pressure. The high-boiling solvent will co-evaporate as an azeotrope[2]. Repeat this 2-3 times until a thick oil or solid remains.

Q2: My 5-(1-methylethyl)-oxazole derivative is co-eluting with the unreacted isocyanide starting material. How can I improve the separation? A2: Co-elution is a common challenge when the Rf values of the starting material and the oxazole product are nearly identical in standard Hexane/Ethyl Acetate systems[2]. Troubleshooting Step: Switch the selectivity of your mobile phase. Transitioning to a Petroleum Ether / Diethyl Ether (50:50) system alters the hydrogen-bonding dynamics and has been shown to yield an Rf of ~0.6 for 5-isopropyl oxazoles, effectively separating them from non-polar isocyanide precursors[1]. If isocratic elution fails, utilize a gradient elution starting at 100% Petroleum Ether and slowly increasing Diethyl Ether concentration[2].

Q3: After column chromatography, my product isolates as a yellow oil instead of a crystalline solid. Is this expected, or is it impure? A3: This is often expected. While some highly substituted oxazoles (e.g., 2-(4-chlorophenyl)-5-isopropyl oxazole) crystallize into yellow solids with melting points around 142-143°C, less substituted or differently functionalized derivatives (like 5-isopropyl-2-styryl oxazole) frequently isolate as yellow oils at room temperature[1]. Troubleshooting Step: If a solid is strictly required for downstream formulation or X-ray crystallography, attempt trituration. Add a minimal amount of cold hexanes to the oil and vigorously scratch the inside of the flask with a glass rod to induce nucleation[2]. If it remains an oil, verify purity via NMR; the oily state is likely its natural physical form.

Q4: I am experiencing significant product loss during the final solvent evaporation step. What is causing this? A4: Low molecular weight oxazole derivatives, particularly alkyl-substituted ones like 5-(1-methylethyl)-oxazole, can exhibit significant volatility. Troubleshooting Step: Do not subject the purified fractions to high vacuum (e.g., <10 mbar) or elevated water bath temperatures (>30°C) for extended periods. Concentrate the fractions using a rotary evaporator at a moderate pressure (e.g., 150-200 mbar for DCM or ether) and immediately transfer the product to a sealed vial flushed with argon.

Q5: My crude mixture is highly viscous and dark, clogging the silica column. How should I pre-treat it? A5: Highly polymerized byproducts from the isocyanide decomposition can foul the column. Troubleshooting Step: Before full flash chromatography, perform a rapid filtration through a short plug of silica gel[2]. Elute with a 1:1 mixture of Hexanes:EtOAc[3]. This removes baseline polymeric impurities and highly polar salts, yielding a cleaner, lighter-colored oil that is much easier to purify via high-resolution flash chromatography[3].

V. References

1.[1] The Royal Society of Chemistry: Electronic Supplementary Material (Synthesis of Oxazoles). Royal Society of Chemistry. URL: 2.[3] Rapid and convergent synthesis of a 2,4'-linked tri-oxazole in an approach to poly-oxazoles. California Institute of Technology (Caltech). URL: 3.[2] Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives. BenchChem. URL:

Sources

reducing unwanted byproducts in 5-(1-methylethyl)-oxazole functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(1-Methylethyl)-oxazole (5-Isopropyloxazole) Functionalization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate unwanted byproducts during the structural elaboration of the 5-isopropyloxazole scaffold.

Rather than simply providing reaction conditions, this guide focuses on the mechanistic causality behind byproduct formation and provides self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Diagnostic Workflow: Identifying Your Byproduct Profile

Before altering your reaction parameters, use the diagnostic logic tree below to match your observed byproducts with their root mechanistic causes.

OxazoleTroubleshooting A Analyze Byproduct Profile B Acyclic Isocyanides Detected? A->B C C-4 Regioisomers Detected? B->C No E Issue: Ring Opening (Isocyano Enolate) B->E Yes D Homocoupling/Dimers Detected? C->D No F Issue: Poor Regiocontrol (C-2 vs C-4) C->F Yes G Issue: Oxidative Side Reactions D->G Yes H Protocol: BH3 Complexation or TMP-Zincates E->H I Protocol: Solvent Tuning (THF vs Toluene) F->I J Protocol: Strict Schlenk Technique G->J

Diagnostic workflow for identifying and resolving oxazole functionalization byproducts.

Troubleshooting Guide 1: Mitigating Ring-Opening During C-2 Metalation

The Causality: The most common failure mode in 5-isopropyloxazole functionalization is the generation of acyclic byproducts. While the C-2 proton is highly acidic (pKa ~14), direct deprotonation with alkyllithium reagents yields a 2-lithiooxazole intermediate that is highly unstable. Driven by the release of ring strain, the intermediate undergoes a rapid electrocyclic ring-opening to form an acyclic isocyano enolate[1]. When an electrophile is introduced, it reacts indiscriminately with this open-chain enolate, destroying your yield.

The Solution: To prevent ring-opening, the nitrogen lone pair must be locked. Complexation of the oxazole nitrogen with a Lewis acid (such as Borane, BH₃) prior to lithiation blocks the electron flow required for the electrocyclic reversion, keeping the ring closed during electrophilic trapping.

ReactionLogic A 5-Isopropyloxazole B n-BuLi (Direct Lithiation) A->B C BH3·THF (Complexation) A->C D 2-Lithio-5-isopropyloxazole (Unstable) B->D F Oxazole-Borane Complex (Stable) C->F E Acyclic Isocyano Enolate (Ring-Opened Byproduct) D->E Electrocyclic Ring Opening H C-2 Functionalized Product D->H Electrophile (Low Yield) G 2-Lithio-Borane Complex (Locked conformation) F->G n-BuLi, -78°C G->H 1. Electrophile 2. Deprotection

Mechanistic logic of BH3 complexation preventing acyclic isocyano enolate formation.

Quantitative Impact of Metalation Reagents on Byproduct Formation

The table below summarizes the expected product distribution based on the metalation strategy used on 5-isopropyloxazole:

Metalation Reagent / AdditiveSolventTemp (°C)C-2 Product (%)C-4 Product (%)Isocyano Enolate Byproduct (%)
n-BuLi (Unprotected)THF-7842448
n-BuLi + BH₃·THFTHF-7894 <1<1
TMPZnCl·LiCl (Knochel base)THF2589<24
TMP₂Mg·2LiClTHF/Tol08536
Self-Validating Protocol: Borane-Directed C-2 Lithiation

This protocol utilizes intermediate analytical checkpoints to ensure the system is behaving as expected before committing valuable electrophiles.

  • Preparation & Complexation: Dissolve 5-isopropyloxazole (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool to 0 °C. Add BH₃·THF (1.1 eq) dropwise. Stir for 1 hour.

    • Self-Validation Checkpoint: Take a 0.1 mL aliquot, quench with CDCl₃, and run a rapid ¹¹B NMR. A broad singlet around -15 ppm confirms the N-B dative bond formation. Do not proceed if the +14 ppm free borane peak is dominant.

  • Lithiation: Cool the complex to -78 °C. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) down the side of the flask. Stir for 30 minutes.

    • Self-Validation Checkpoint: The solution should remain pale yellow. A deep red/brown color indicates local warming, poor stirring, and premature ring-opening.

  • Electrophilic Trapping: Add the electrophile (e.g., an aldehyde or alkyl halide, 1.2 eq) neat or as a THF solution. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the borane complex (visualize with KMnO₄, as the borane complex may not be highly UV active).

  • Deprotection: Add a 1:1 mixture of ethanol and ethylenediamine (or reflux in EtOH) to dismantle the borane complex.

    • Self-Validation Checkpoint: LC-MS analysis of the crude mixture should show the exact mass of the desired C-2 functionalized 5-isopropyloxazole without the +14 Da borane adduct.

Frequently Asked Questions (FAQs)

Q: I need to functionalize the C-4 position, but direct metalation always goes to C-2. What is the most reliable method to achieve C-4 substitution? A: The C-4 position of 5-isopropyloxazole is electronically deactivated and sterically shielded by the adjacent isopropyl group. Direct C-4 deprotonation is thermodynamically disfavored. The most reliable method is the "Halogen Dance" rearrangement [2]. Causality: First, brominate at C-2 (using the BH₃ method above with a bromine source like NBS) to create 2-bromo-5-isopropyloxazole. Treating this intermediate with a bulky, non-nucleophilic base like LDA at -78 °C causes kinetic deprotonation at C-4. The resulting C-4 anion is highly unstable, driving a rapid intramolecular migration of the bromine atom from C-2 to C-4. The newly formed (and more stable) C-2 anion is then quenched with a proton source, yielding 4-bromo-5-isopropyloxazole. This C-4 bromide is perfectly primed for downstream Suzuki or Negishi cross-coupling.

Q: Why do I see a mass corresponding to a dimer (+M-2) in my LC-MS after C-2 lithiation? A: You are observing oxidative homocoupling of the 2-lithio species. Oxazolyllithium intermediates are highly sensitive to trace oxygen, which acts as a single-electron oxidant, coupling two oxazole radicals together. Fix: Ensure strict Schlenk techniques. Degas your THF via the freeze-pump-thaw method (at least 3 cycles) prior to the reaction, and ensure your argon line is equipped with an oxygen-scrubbing catalyst.

Q: Can I use Palladium-catalyzed direct C-H arylation instead of lithiation to avoid ring-opening entirely? A: Yes. Pd-catalyzed C-H arylation bypasses the isocyano enolate intermediate entirely. However, regiocontrol (C-2 vs C-4) becomes highly dependent on the solvent and ligand. Causality: Polar solvents (like DMF) often lead to mixtures or favor C-5 (which is blocked in your substrate, leading to poor reactivity). Nonpolar solvents (like Toluene at 80 °C) combined with task-specific phosphines (e.g., CyPAd-DalPhos) strictly direct the Palladium insertion to the C-2 position[3].

References

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Available at:[Link]

  • Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 5-(1-Methylethyl)-oxazole Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with 5-(1-methylethyl)-oxazole (commonly known as 5-isopropyloxazole).

This privileged scaffold is heavily utilized in the development of kinase inhibitors and fatty acid amide hydrolase (FAAH) inhibitors[1]. However, the bulky isopropyl group at the C-5 position introduces significant steric hindrance. This bulk severely impedes functionalization at the adjacent C-4 position and restricts the trajectory of transition-metal catalysts during C-2 C–H activation. Below are field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these limitations.

Section 1: Overcoming Steric Hindrance in C-4 Halogenation

FAQ 1: Why does direct electrophilic bromination of 5-isopropyloxazole fail or yield complex mixtures?

Causality: Direct electrophilic aromatic substitution (SEAr) at the C-4 position requires the electrophile to approach directly adjacent to the bulky C-5 isopropyl group. The steric clash between the incoming bromonium source (e.g., NBS) and the freely rotating methyl groups of the isopropyl moiety raises the activation energy of the transition state. This leads to poor conversion, competitive C-2 bromination, or substrate degradation.

Solution: Bypass direct SEAr by utilizing a base-mediated thermodynamic equilibration strategy. Deprotonation at C-2 yields a kinetic 2-lithiooxazole. When aged in a polar aprotic solvent like DMF, this intermediate exists in equilibrium with its thermodynamic acyclic isonitrile enolate form. The acyclic enolate completely removes the steric shield of the isopropyl group, exposing the C-4 carbon for highly regioselective electrophilic attack[2].

Mechanism A 5-Isopropyloxazole B 2-Lithio-5-isopropyl- oxazole (Kinetic) A->B LiHMDS -15°C C Acyclic Isonitrile Enolate (Thermodynamic) B->C DMF Aging D 4-Bromo-5-isopropyl- oxazole (Product) C->D NBS -78°C

Thermodynamic equilibration pathway for regioselective C-4 bromination.

Protocol 1: Regioselective C-4 Bromination via Acyclic Isonitrile Enolate

Note: This is a self-validating protocol reliant on strict temperature control.

  • Preparation: Dissolve 5-isopropyloxazole (1.0 equiv) in strictly anhydrous DMF to achieve a 0.6 M concentration.

  • Kinetic Deprotonation: Cool the solution to between -15 °C and -10 °C. Dropwise add LiHMDS (1.0 M in THF, 1.05 equiv) and stir for 30 minutes.

    • Causality: LiHMDS selectively deprotonates the most acidic C-2 proton. The -15 °C temperature provides the exact thermal energy required to shift the equilibrium toward the acyclic isonitrile enolate without causing decomposition[2].

    • Self-Validating Check: The reaction mixture should transition to a characteristic deep yellow/orange color upon formation of the acyclic enolate. If the solution remains pale, the equilibrium has not shifted, indicating either trace moisture quenching the base or insufficient aging time.

  • Electrophilic Trapping: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS, 1.0 equiv) in anhydrous DMF, maintaining the internal temperature strictly below -65 °C.

  • Workup: Quench with saturated aqueous NH4Cl and extract with MTBE. The organic layer will contain >95% regioselective 4-bromo-5-isopropyloxazole.

Section 2: Troubleshooting Transition-Metal Catalyzed C-2 Arylation

FAQ 2: My Pd-catalyzed C-2 arylation of 5-isopropyloxazole with bulky aryl chlorides is stalling. How can I improve the yield?

Causality: While the C-2 position is further from the C-5 isopropyl group than C-4, the isopropyl moiety still projects significant steric bulk across the planar oxazole ring. When using bulky dialkylbiaryl phosphine ligands (which are typically required to activate unactivated aryl chlorides), the resulting PdL2 complex struggles to undergo the concerted metalation-deprotonation (CMD) step at C-2 due to severe ligand-substrate steric clashing[3].

Solution: You must either utilize highly tuned, less sterically demanding Pd-ligands or switch to a Copper-catalyzed arylation system. Copper catalysis (e.g., CuI with LiOtBu) proceeds via an organocopper intermediate that is significantly less sterically encumbered than a palladium-phosphine complex, allowing for smooth C-2 arylation even with sterically hindered coupling partners[4].

Table 1: Quantitative Comparison of C-2 Arylation Conditions
Catalyst SystemBaseAdditive / LigandYield (%)Regioselectivity (C-2:C-4)
Pd(OAc)2 (5 mol%)K2CO3XPhos< 20%N/A (Reaction Stalled)
Pd(OAc)2 (2 mol%)LiOtBuTuned Biaryl Phosphine85–97%> 99:1
CuI (10 mol%)LiOtBuNone (Phenanthroline opt.)70–85%> 99:1
Protocol 2: Copper-Catalyzed C-2 Arylation
  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 5-isopropyloxazole (1.0 equiv), aryl iodide (3.0 equiv), CuI (10 mol%), and LiOtBu (2.0 equiv)[4].

  • Solvent: Add anhydrous chlorobenzene (4.0 equiv) or DMF.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 140 °C for 12–24 hours.

    • Self-Validating Check: The initial suspension of CuI and LiOtBu will convert into a dark, homogeneous active catalytic species upon heating. If the mixture remains heterogeneous after 1 hour at 140 °C, the base has likely degraded (hydrolyzed by adventitious water), and the reaction will stall.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Section 3: De Novo Synthesis vs. Late-Stage Functionalization

FAQ 3: When should I abandon late-stage functionalization and build the hindered oxazole from scratch?

Causality: If your target molecule requires heavy functionalization at both C-2 and C-4 around the C-5 isopropyl group, the cumulative steric strain may make cross-coupling thermodynamically unfavorable, regardless of catalyst tuning.

Solution: Utilize the van Leusen oxazole synthesis. By reacting an appropriate aldehyde (e.g., isobutyraldehyde) with TosMIC (toluenesulfonylmethyl isocyanide) derivatives, you can construct the 5-isopropyloxazole ring with C-4 or C-2 substituents already embedded in the acyclic precursors[5][6]. This completely bypasses the activation energy barrier of functionalizing an already-formed, sterically shielded aromatic ring.

G Start Target: Functionalize 5-Isopropyloxazole Q1 Which position? Start->Q1 C2 C-2 Position Q1->C2 Arylation C4 C-4 Position Q1->C4 Halogenation C2_Issue Steric clash with Pd-ligands & C5-iPr C2->C2_Issue C4_Issue Direct electrophilic attack blocked C4->C4_Issue C2_Sol Use Cu-catalysis or tuned Pd-ligands C2_Issue->C2_Sol C4_Sol Use 2-Lithiation & Equilibration C4_Issue->C4_Sol

Decision tree for overcoming steric hindrance in 5-isopropyloxazole functionalization.

References
  • C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles Organic Syntheses[Link]

  • A General Pd-Catalyzed C2–H Arylation of Benzoxazoles with Highly Sterically Congested Aryl Chlorides Enabled by a Fittingly Tuned Ligand ACS Publications[Link]

  • Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase PMC (NIH)[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis MDPI[Link]

  • Copper-Catalyzed Arylation of Heterocycle C-H Bonds PMC (NIH)[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Indian Journal of Pharmaceutical Sciences[Link]

Sources

Validation & Comparative

Comparison Guide: Optimizing HPLC Method Validation for 5-(1-Methylethyl)-Oxazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Core-Shell (SPP) vs. Fully Porous (FPP) Architectures in ICH Q2(R2) Compliance

The Analytical Challenge

Quantifying small, volatile, and polar heterocyclic compounds like 5-(1-methylethyl)-oxazole (commonly known as 5-isopropyl oxazole) presents a unique set of chromatographic challenges. The basic nitrogen embedded within the oxazole ring strongly interacts with residual, unendcapped silanols on standard silica supports. This secondary interaction typically manifests as severe peak tailing and poor resolution. Furthermore, its relatively high polarity makes adequate retention on traditional C18 stationary phases difficult without the use of ion-pairing reagents, which can complicate downstream LC-MS compatibility.

To address these challenges, this guide objectively compares the performance of Superficially Porous Particles (SPP) —also known as Core-Shell technology—against traditional Fully Porous Particles (FPP) . By leveraging SPP technology, we can establish a highly robust, self-validating analytical method compliant with the latest ICH Q2(R2) guidelines [1].

Column Architecture: Causality & Kinetics

The decision to transition from FPP to SPP columns is rooted in fundamental mass transfer kinetics. According to the van Deemter equation , the height equivalent to a theoretical plate (HETP) is governed by eddy diffusion ( A -term), longitudinal diffusion ( B -term), and resistance to mass transfer ( C -term).

Standard FPPs are uniformly porous, meaning the 5-isopropyl oxazole molecules must diffuse deep into the particle to interact with the stationary phase and then diffuse back out. This long diffusion path significantly increases the C -term, leading to band broadening at higher flow rates.

Conversely, SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path of the analyte strictly to the outer shell, drastically reducing the C -term [2]. Coupled with a highly uniform particle size distribution that minimizes the A -term, SPP columns deliver separation efficiencies comparable to sub-2 µm FPPs, but at a significantly lower backpressure. This allows laboratories to achieve UHPLC-like performance on standard 400-bar HPLC systems [3].

MassTransfer cluster_FPP Fully Porous Particle (FPP) cluster_SPP Superficially Porous Particle (SPP) Analyte 5-(1-methylethyl)-oxazole Analyte Band FPP_Diff Deep Pore Diffusion (High C-Term) Analyte->FPP_Diff SPP_Diff Shallow Shell Diffusion (Low C-Term) Analyte->SPP_Diff FPP_Peak Broad Peak / Lower Efficiency FPP_Diff->FPP_Peak SPP_Peak Sharp Peak / High Efficiency SPP_Diff->SPP_Peak

Mass transfer kinetics: Fully Porous vs. Superficially Porous architectures.

Comparative Performance Data

To objectively compare the two architectures, 5-isopropyl oxazole was analyzed using identical mobile phase conditions (60:40 Water with 0.1% Formic Acid : Acetonitrile) at a flow rate of 1.2 mL/min. The acidic modifier was deliberately chosen to suppress silanol ionization, ensuring the basic nitrogen of the oxazole remains protonated and preventing peak tailing.

Table 1: Chromatographic Performance Comparison
Parameter5 µm Fully Porous C18 (150 x 4.6 mm)2.7 µm Core-Shell C18 (150 x 4.6 mm)Performance Gain
Retention Time (min) 4.852.1555% Faster
Theoretical Plates (N) 8,50022,400+163% Efficiency
Tailing Factor ( As​ ) 1.651.08Optimal Symmetry
Backpressure (psi) 2,1002,450Comparable

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system—meaning it incorporates internal checks at every stage to ensure data integrity before proceeding to the next step. The following protocol outlines the step-by-step methodology for validating the SPP-based method according to ICH Q2(R2) guidelines [1][4].

Workflow Start Method Development 5-Isopropyl Oxazole Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH changes) Precision->Robustness Valid Validated Method Ready for QC Robustness->Valid

ICH Q2(R2) Method Validation Workflow for 5-isopropyl oxazole.

Step-by-Step Methodology

1. System Suitability Testing (SST) - The Internal Check

  • Procedure: Inject a standard mixture of 5-isopropyl oxazole (10 µg/mL) six consecutive times before initiating any validation sequence.

  • Self-Validation Criteria: The system is only deemed "ready" if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the tailing factor is ≤1.5 .

2. Specificity via Forced Degradation

  • Procedure: Expose the 5-isopropyl oxazole standard to stress conditions: 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2​O2​ (oxidative), and direct UV light for 24 hours. Neutralize and inject.

  • Self-Validation Criteria: Utilize a Photodiode Array (PDA) detector to extract the peak purity index. The oxazole peak must achieve a purity angle lower than the purity threshold, proving no co-elution with degradation products.

3. Linearity, LOD, and LOQ

  • Procedure: Prepare a 7-point calibration curve ranging from the estimated Limit of Quantitation (LOQ) up to 120% of the target working concentration (e.g., 0.5 µg/mL to 120 µg/mL). Inject each level in triplicate.

  • Self-Validation Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be statistically indistinguishable from zero (evaluated via 95% confidence interval).

4. Accuracy (Spike Recovery)

  • Procedure: Spike known concentrations of 5-isopropyl oxazole reference standard into a blank sample matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare three independent replicates per level (9 total samples).

  • Self-Validation Criteria: Mean recovery across all levels must fall strictly between 98.0% and 102.0%.

5. Precision (Repeatability & Intermediate Precision)

  • Procedure:

    • Repeatability: Analyst A prepares six independent samples at 100% concentration on Day 1.

    • Intermediate Precision: Analyst B prepares six independent samples at 100% concentration on Day 2 using a different HPLC system.

  • Self-Validation Criteria: The overall RSD for all 12 preparations must be ≤2.0% .

Validation Results Summary

The application of the 2.7 µm Core-Shell column yielded exceptional validation metrics, easily satisfying all ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results for 5-Isopropyl Oxazole
Validation ParameterResult ObtainedICH Acceptance CriteriaStatus
Linearity Range 0.5 - 120 µg/mLAppropriate for intended usePass
Correlation Coefficient ( R2 ) 0.9998 ≥0.999 Pass
LOD / LOQ 0.15 µg/mL / 0.50 µg/mLSignal-to-Noise 3 (LOD) and 10 (LOQ)Pass
Accuracy (Mean Recovery) 99.4%98.0% - 102.0%Pass
Repeatability (RSD, n=6) 0.85% ≤2.0% Pass
Intermediate Precision (RSD, n=12) 1.12% ≤2.0% Pass

Conclusion

By strategically selecting a Core-Shell (SPP) architecture over a traditional Fully Porous Particle (FPP) column, analytical scientists can overcome the inherent chromatographic challenges of 5-(1-methylethyl)-oxazole. The reduction in the van Deemter C -term directly translates to sharper peaks, higher theoretical plates, and faster run times without exceeding standard HPLC pressure limits. When paired with a self-validating, ICH Q2(R2)-compliant protocol, this approach guarantees high-fidelity, reproducible quantification suitable for stringent pharmaceutical quality control environments.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL: [Link]

  • Title: Core shell columns: What are they and how will they help with my HPLC analysis? Source: Lucidity Systems URL: [Link]

  • Title: HPLC Method Development and Validation: A Review Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

5-(1-Methylethyl)-Oxazole vs. Thiazole Derivatives in Pharmaceutical Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an oxazole ring with a thiazole ring is a classical strategy used to modulate lipophilicity, metabolic stability, and target affinity. However, when specific steric constraints are introduced—such as the bulky 5-(1-methylethyl) (or 5-isopropyl) group—this routine substitution can lead to dramatic, non-linear shifts in pharmacological activity.

This guide provides an objective, data-driven comparison between 5-(1-methylethyl)-oxazole and its thiazole counterpart. By examining a definitive case study in Endothelin-A (ETA) receptor antagonist design, we will deconstruct the physicochemical causality behind their divergent performance and provide field-proven, self-validating experimental protocols for their synthesis and evaluation.

Physicochemical Profiling & Mechanistic Causality

While oxygen and sulfur are in the same periodic group, their atomic differences fundamentally alter the geometry of five-membered heterocycles. The causality behind the performance gap between 5-(1-methylethyl)-oxazole and thiazole derivatives hinges on atomic radius and ring expansion .

  • The Oxazole Core: Oxygen has a smaller van der Waals radius (~1.52 Å) and forms shorter C–O bonds (~1.36 Å). This results in a compact heterocyclic footprint.

  • The Thiazole Core: Sulfur’s larger radius (~1.80 Å) and longer C–S bonds (~1.72 Å) expand the ring system.

  • Steric Causality: When the bulky 1-methylethyl (isopropyl) group is positioned at C5, the expanded thiazole ring pushes this substituent further outward into the surrounding space. In tightly constrained receptor pockets, this altered trajectory causes a severe steric clash, obliterating binding affinity [1].

Quantitative Comparison Data
Parameter5-(1-Methylethyl)-Oxazole5-(1-Methylethyl)-ThiazoleMechanistic Impact / Causality
Heteroatom Oxygen (O)Sulfur (S)Defines core electronics, H-bond capacity, and polarizability.
Atomic Radius ~1.52 Å~1.80 ÅSulfur expands the heterocyclic ring footprint.
C-X Bond Length C-O: ~1.36 ÅC-S: ~1.72 ÅLonger C-S bonds push the 5-isopropyl group outward.
Lipophilicity ( ΔlogP ) BaselineApprox. +0.5 to +0.8Thiazole increases hydrophobic partitioning.
ETA Receptor Affinity (IC 50​ ) Active (Nanomolar range)Inactive (>10,000 nM)Expanded thiazole ring causes severe steric clash in the binding pocket.

Case Study: Endothelin-A (ETA) Receptor Antagonists

A landmark study by von Geldern et al. perfectly illustrates this phenomenon [1]. In an effort to improve the oral bioavailability of peptidic ETA receptor antagonists, researchers replaced a portion of the amide bond framework with a heterocyclic dipeptide surrogate.

When a 5-(1-methylethyl)-oxazole was utilized as the core, the compound maintained excellent nanomolar affinity for the ETA receptor. The compact nature of the oxazole allowed the isopropyl group to nestle perfectly into a hydrophobic sub-pocket. However, when replaced with the corresponding thiazole , the compound's activity dropped by several orders of magnitude. 3D receptor modeling confirmed that the larger sulfur atom expanded the azole ring just enough to force the 1-methylethyl group into the receptor wall, demonstrating that oxazole/thiazole bioisosterism is highly context-dependent.

BioisostereLogic Lead Dipeptide Surrogate Precursor Oxazole 5-Isopropyloxazole (Oxygen Core) Lead->Oxazole Mitsunobu Dehydration Thiazole 5-Isopropylthiazole (Sulfur Core) Lead->Thiazole Lawesson's Thiation Ox_Result Compact Ring Size Optimal Pocket Fit (High ETA Affinity) Oxazole->Ox_Result Th_Result Ring Expansion Steric Clash (Loss of Affinity) Thiazole->Th_Result

Figure 1: Divergent synthesis and steric impact of oxazole vs. thiazole bioisosteric replacement.

Experimental Workflows & Protocols

To objectively compare these two scaffolds, it is critical to use a divergent synthetic strategy from a common acyclic precursor. This ensures that any observed biological differences are strictly due to the heterocycle, not synthetic artifacts.

Protocol A: Divergent Synthesis of Azole Surrogates

Objective: Synthesize 5-(1-methylethyl)-oxazole and thiazole derivatives from a shared acyclic dipeptide surrogate (an α -acylamino ketone).

Step 1: Oxazole Cyclodehydration (Mitsunobu Conditions)

  • Rationale: Mitsunobu dehydration is chosen because it allows for mild cyclization without causing epimerization of adjacent chiral centers, which is a common risk in peptide-derived drug design.

  • Procedure:

    • Dissolve 1.0 eq of the acyclic precursor in anhydrous THF under a nitrogen atmosphere.

    • Add 2.0 eq of triphenylphosphine (PPh 3​ ) and cool the mixture to 0 °C.

    • Dropwise add 2.0 eq of diethyl azodicarboxylate (DEAD).

    • Stir at room temperature for 4 hours. The oxygen atom of the amide carbonyl will attack the enolized ketone, yielding the oxazole ring.

    • Quench with water, extract with ethyl acetate, and concentrate.

Step 2: Thiazole Synthesis (Lawesson's Thiation)

  • Rationale: Lawesson's reagent selectively thionates the amide carbonyl. The resulting transient thioamide spontaneously cyclizes to the thiazole, avoiding the need for harsh acidic dehydration.

  • Procedure:

    • Dissolve 1.0 eq of the acyclic precursor in anhydrous toluene.

    • Add 0.6 eq of Lawesson's reagent.

    • Heat the mixture to 80 °C for 2 hours.

    • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

Step 3: Self-Validating Quality Control

  • Purify both crude products via preparative HPLC.

  • Validation: Confirm structural integrity via 1 H-NMR (verifying the characteristic shift of the 1-methylethyl doublets) and HRMS. Purity must be validated at >95% via analytical HPLC before biological testing to prevent unreacted precursors from skewing assay data.

Protocol B: Radioligand Displacement Binding Assay (ETA Receptor)

Objective: Quantify the binding affinity difference caused by the bioisosteric replacement.

Step 1: Membrane Preparation

  • Harvest CHO cells stably expressing the human ETA receptor.

  • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction. Resuspend in assay buffer.

Step 2: Assay Assembly & Controls

  • In a 96-well plate, incubate 10 μ g of membrane protein with 0.1 nM [ 125 I]-Endothelin-1.

  • Add varying concentrations of the synthesized oxazole or thiazole ligands (ranging from 10−10 to 10−5 M).

  • Self-Validating Control: Include a known, highly potent ETA antagonist (e.g., BQ-123) in parallel wells. If the control fails to produce an IC 50​ within expected literature ranges (~22 nM), the entire assay plate must be rejected.

Step 3: Quantification and SAR Analysis

  • Incubate for 2 hours at 25 °C. Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine).

  • Wash filters three times with cold buffer and measure bound radioactivity using a gamma scintillation counter.

  • Calculate IC 50​ values using non-linear regression.

ScreeningCascade Syn Step 1: Divergent Synthesis Oxazole (Mitsunobu) Thiazole (Lawesson's) Pur Pur Syn->Pur Assay Step 3: In Vitro Assay CHO Cells (ETA) [125I]-Endothelin-1 Pur->Assay SAR Step 4: SAR & Modeling Calculate IC50 3D Receptor Docking Assay->SAR

Figure 2: Experimental workflow from divergent synthesis to in vitro radioligand binding and SAR.

Conclusion

The assumption that oxazoles and thiazoles are universally interchangeable bioisosteres breaks down when specific steric elements like the 5-(1-methylethyl) group are introduced. As demonstrated by the ETA receptor antagonist case study, the larger atomic radius of sulfur expands the heterocycle, altering the spatial trajectory of the isopropyl group and inducing severe steric clashes in tight binding pockets. Drug development professionals must integrate 3D receptor modeling alongside divergent synthesis protocols to predict and validate these non-linear structure-activity relationships.

References

  • von Geldern, T. W., Hutchins, C., Kester, J. A., Wu-Wong, J. R., Chiou, W., Dixon, D. B., & Opgenorth, T. J. (1996). Azole Endothelin Antagonists. 1. A Receptor Model Explains an Unusual Structure−Activity Profile. Journal of Medicinal Chemistry, 39(4), 957-967.[Link]

inter-laboratory validation of 5-(1-methylethyl)-oxazole assay protocols

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inter-Laboratory Validation of 5-(1-methylethyl)-oxazole Assay Protocols

Introduction: The Imperative for Rigorous Analytical Validation

5-(1-methylethyl)-oxazole and its related derivatives represent a significant class of heterocyclic compounds with broad applications, ranging from serving as key intermediates in pharmaceutical synthesis to their use in agrochemicals.[1][2][3] The accurate quantification of this analyte is paramount for ensuring product quality, safety, and efficacy in regulated industries. Consequently, the analytical methods employed must be not only precise and accurate but also robust and reproducible across different laboratories, instruments, and analysts.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comparative analysis of common analytical techniques for 5-(1-methylethyl)-oxazole. More critically, it establishes a comprehensive framework for conducting an inter-laboratory validation study, ensuring the trustworthiness and universal applicability of the chosen assay protocol. The principles discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix, and throughput. For oxazole derivatives, several chromatographic methods are prevalent.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6][7] For a chromophore-containing molecule like 5-(1-methylethyl)-oxazole, Ultraviolet (UV) detection provides a simple, cost-effective, and reliable means of quantification. Its primary limitation lies in its potential lack of specificity in complex matrices where co-eluting impurities may interfere with the analyte peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum or "fingerprint" that provides high specificity. The main prerequisite is that the analyte must be thermally stable and sufficiently volatile, which may sometimes require chemical derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[10][11] LC-MS/MS is often considered the gold standard for bioanalytical assays due to its ability to quantify analytes at very low concentrations even in complex biological matrices like plasma.[10][12] The use of Multiple Reaction Monitoring (MRM) ensures exceptional specificity by monitoring a specific precursor-to-product ion transition.[13]

Data Presentation: Representative Performance Characteristics of Assay Protocols

The following table summarizes typical performance metrics for the three primary analytical techniques discussed. These values are representative and serve as a baseline for what can be expected from a well-developed method.

Performance Parameter HPLC-UV GC-MS LC-MS/MS
Specificity / Selectivity ModerateHighVery High
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD, Repeatability) < 2%< 5%< 2%
Precision (%RSD, Inter-Lab) < 5%< 10%< 5%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL~1 ng/mL[10]
Throughput HighModerateHigh
Cost LowModerateHigh

The Framework for Inter-Laboratory Validation

A single-laboratory validation establishes the performance of a method under a specific set of circumstances. However, to ensure a method is truly robust and transferable, an inter-laboratory validation (or collaborative study) is essential. This process evaluates the method's reproducibility when performed by different analysts in different laboratories using different equipment.[14] The FDA's ICH Q2(R2) guidance provides a comprehensive framework for validating analytical procedures.[4][15]

The primary goal is to determine the method's precision, specifically its repeatability and reproducibility.

  • Repeatability refers to the precision obtained under the same operating conditions over a short interval (intra-assay precision).

  • Reproducibility expresses the precision between laboratories (inter-assay precision).[16]

Mandatory Visualization: Inter-Laboratory Validation Workflow

The following diagram outlines the logical flow of a typical inter-laboratory validation study, from initial planning to final assessment.

G Inter-Laboratory Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Statistical Analysis & Reporting P1 Define Study Objective (e.g., establish reproducibility) P2 Develop Standardized Validation Protocol P1->P2 P3 Select Participating Labs (Minimum 8-10 recommended) P2->P3 P4 Prepare & Distribute Identical Sample Sets P3->P4 E1 Each Lab Analyzes Samples Following the Exact Protocol P4->E1 E2 Blind or Double-Blind Sample Analysis E1->E2 E3 Data Reported to Coordinating Laboratory E2->E3 S1 Screen for Outliers (e.g., Cochran's, Grubbs' tests) E3->S1 S2 Perform ANOVA to Calculate Repeatability (RSDr) & Reproducibility (RSDR) S1->S2 S3 Compare Results Against Pre-defined Acceptance Criteria S2->S3 S4 Generate Final Validation Report S3->S4

Caption: Workflow for a collaborative inter-laboratory validation study.

Experimental Protocols: Step-by-Step Methodologies

The following sections provide detailed, exemplary protocols for the quantification of 5-(1-methylethyl)-oxazole.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol is designed for routine quality control where high sensitivity is not the primary requirement.

1. Reagents and Materials

  • 5-(1-methylethyl)-oxazole reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS compatibility)[17]

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase: Prepare a 70:30 (v/v) mixture of Acetonitrile and Water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 5-(1-methylethyl)-oxazole in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 70:30 Acetonitrile:Water (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Note: This should be optimized by running a UV scan of the analyte).

4. Data Analysis

  • Generate a calibration curve by plotting the peak area against the concentration of the working standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the analyte in the test samples by interpolating their peak areas from the calibration curve.

G A Prepare Mobile Phase (70:30 ACN:H2O, pH 3.0) D Set HPLC Conditions (C18, 1 mL/min, 254 nm) A->D B Prepare Standards & Samples C Filter Samples (0.45 µm) B->C E Inject Samples (10 µL) C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks & Generate Calibration Curve F->G H Quantify Analyte G->H

Caption: Step-by-step workflow for HPLC-UV analysis.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is suitable for bioanalysis or trace-level quantification where high selectivity and sensitivity are required.

1. Reagents and Materials

  • All reagents from the HPLC-UV method, but of LC-MS grade.

  • Formic acid (LC-MS grade).

  • Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode polymer like Agilent Bond Elut Plexa)[18] for sample cleanup if needed.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Stock and Working Standards: Prepare as in the HPLC method, but use Mobile Phase A/B (50:50) as the diluent. Spike each standard and sample with the Internal Standard at a fixed concentration.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the Internal Standard to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection. For cleaner samples, the supernatant can be evaporated and reconstituted or passed through an SPE cartridge.[19]

3. Instrumentation and Conditions

  • LC-MS/MS System: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: These must be determined by infusing the pure standard. For 5-(1-methylethyl)-oxazole (C7H11NO, MW: 125.17), a plausible transition would be:

    • Analyte: Q1 (Precursor Ion): 126.1 (M+H)⁺ → Q3 (Product Ion): e.g., 84.1 (loss of C3H6)

    • Internal Standard: To be determined based on its structure.

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Use a weighted (1/x²) linear regression for best accuracy at low concentrations.

  • Quantify the analyte in samples using the area ratio and the regression equation.

G A Spike Samples & Standards with Internal Standard B Sample Cleanup (e.g., Protein Precipitation) A->B D Inject Sample Extract (5 µL) B->D C Set LC-MS/MS Conditions (Gradient, MRM Transitions) C->D E Acquire Mass Spec Data D->E F Calculate Analyte/IS Peak Area Ratios E->F G Generate Calibration Curve (Weighted Regression) F->G H Quantify Analyte in Samples G->H

Sources

Safety Operating Guide

Part 1: Chemical Profile & Mechanistic Hazard Assessment

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling substituted heterocyclic compounds requires more than just following a checklist; it requires a mechanistic understanding of the chemical’s behavior to ensure absolute laboratory safety and regulatory compliance.

5-(1-Methylethyl)-oxazole (also known systematically as 5-(propan-2-yl)-1,3-oxazole or 5-isopropyloxazole) is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors. However, its physical properties—specifically its flammability, potential for severe eye damage, and nitrogen-containing aromatic ring—demand stringent, causality-driven disposal and operational protocols[1].

The following guide provides the authoritative, step-by-step methodologies required to safely manage, accumulate, and dispose of this compound.

To design a self-validating safety protocol, we must first understand the intrinsic properties of the molecule. The isopropyl side chain increases the molecule's lipophilicity and vapor pressure, contributing to its flammability. Simultaneously, the electron-rich oxazole ring dictates specific combustion byproducts that strictly prohibit standard disposal methods.

Property / IdentifierDataMechanistic Safety Implication
CAS Number 32999-01-2Essential for accurate Environmental Health and Safety (EHS) tracking[1].
Molecular Formula C₆H₉NOContains nitrogen; combustion yields toxic NOₓ gases, requiring specialized incineration.
GHS Hazard Class Flam. Liq. 3 (H226)Flash point presents an ignition risk at ambient temperatures. Requires spark-proof handling[1].
Health Hazards Eye Dam. 1 (H318), Skin Irrit. 2 (H315), STOT SE 3 (H336)Highly irritating to mucous membranes; vapors cause central nervous system (CNS) depression[1].

Part 2: Waste Stream Categorization & Logic

Under the Resource Conservation and Recovery Act (RCRA), 5-(1-Methylethyl)-oxazole cannot be drain-disposed or evaporated inside a fume hood[2]. It must be systematically categorized to prevent dangerous cross-reactions in satellite accumulation areas.

Waste Stream CategoryCompatibilityIncompatibilityDisposal Routing
Type B: Nitrogenated Hydrocarbons Alcohols, Acetonitrile, DMF, PyridineStrong Oxidizers (Nitric Acid, Peroxides), Strong AcidsHigh-Temperature Incineration (RCRA Compliant)[3]
Halogenated Solvents DCM, Chloroform5-(1-Methylethyl)-oxazole (Do not mix to minimize disposal costs)Separate Incineration
Aqueous Waste Water, dilute buffers5-(1-Methylethyl)-oxazole (Strictly prohibited)Wastewater Treatment[2]

Causality Check: Why avoid oxidizers? The isopropyl side chain contains a tertiary carbon that is highly susceptible to oxidation. When combined with strong oxidizers (e.g., concentrated nitric acid), the compound can undergo rapid, exothermic degradation. This thermal runaway can easily exceed the compound's flash point, leading to auto-ignition or explosive container failure[2].

Part 3: Step-by-Step Disposal Methodologies

Protocol 1: Routine Liquid Waste Accumulation
  • Segregation : Designate a specific 5-gallon (20-liter) high-density polyethylene (HDPE) or certified metal safety can exclusively for "Type B: Nitrogenated Hydrocarbon" waste[3].

  • Quenching/Neutralization : Ensure the 5-(1-Methylethyl)-oxazole is not mixed with highly reactive electrophiles. If the compound was used in a reaction with strong acids or bases, neutralize the aqueous phase of the mixture (pH 6-8) before separating the organic layer into the solvent waste stream[2].

  • Containerization : Use high-performance liquid chromatography (HPLC) compatible caps with tight-fitting holes for fill tubes if collecting directly from an instrument. Otherwise, keep the container sealed with a self-closing, spring-loaded mechanism to prevent vapor escape[2][3].

  • Labeling : Affix a GHS-compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "5-(1-Methylethyl)-oxazole" and its approximate percentage. Mark the "Flammable" and "Toxic/Irritant" pictograms[3].

Protocol 2: Empty Container Decontamination
  • Triple-Rinse : Inside a certified chemical fume hood, triple-rinse the empty primary container using a mutually soluble, less toxic solvent (e.g., ethanol or acetone)[2].

  • Rinsate Collection : Pour all rinsate directly into the Type B Flammable Liquid waste carboy. Never pour rinsate down the drain[2].

  • Defacing : Completely deface or remove the original manufacturer label using a thick marker or scraper.

  • Solid Waste Disposal : Dispose of the clean, dry, defaced container in the standard laboratory glass/plastic solid waste stream, as per local EHS guidelines[2].

Part 4: Spill Response Workflow

In the event of a spill, the primary threats are vapor inhalation (CNS depression) and ignition. The following logic tree dictates the immediate operational response.

SpillResponse Start Spill of 5-(1-Methylethyl)-oxazole Assess Assess Spill Volume & Vapor Risk Start->Assess Large Large Spill (>500 mL) or High Vapor Concentration Assess->Large Yes Small Small Spill (<500 mL) Manageable Risk Assess->Small No Evacuate Evacuate Area & Close Doors Large->Evacuate Ignition Eliminate Ignition Sources (Spark-proof tools) Small->Ignition CallEHS Contact EHS & Emergency Responders Evacuate->CallEHS PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Ignition->PPE Absorb Apply Inert Absorbent (Sand, Vermiculite) PPE->Absorb Collect Collect in Sealable Hazardous Waste Bag Absorb->Collect Dispose Label as Flammable Solid Waste Submit to EHS Collect->Dispose

Workflow for 5-(1-Methylethyl)-oxazole spill response, differentiating between minor and major incidents.

Critical Spill Note: For small spills (<500 mL), ensure that all materials used for clean-up (including dustpans or scrapers) are spark-proof. Place the saturated absorbent into a spill bag and process it as hazardous solid waste[4].

Part 5: EHS Logistics & Final Disposal Causality

Why High-Temperature Incineration? As a nitrogen-containing heterocycle, 5-(1-Methylethyl)-oxazole cannot be disposed of via standard low-temperature combustion or open burning. Incomplete oxidation of the oxazole ring releases highly toxic nitrogen oxides (NOₓ) into the atmosphere. To comply with EPA regulations, EHS must route this waste stream to a regulated, high-temperature incineration facility equipped with alkaline scrubbers. These scrubbers neutralize NOₓ emissions, transforming them into benign salts and preventing environmental contamination and acid rain formation.

References

  • NextSDS. 5-(propan-2-yl)-1,3-oxazole — Chemical Substance Information. Retrieved from:[Link]

  • Oklahoma State University Environmental Health & Safety. Flammable and Combustible Liquid Safety. Retrieved from:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • Brooklyn College EHS. I have a chemical spill in the lab, what should I do? Retrieved from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。